methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFVBYYMPMLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628563 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-96-5 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical development and chemical research. This document details the synthetic pathways, experimental protocols, and analytical data for this compound and its immediate precursor, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Introduction
This compound, also known as methyl 7-azaindole-5-carboxylate, is a notable heterocyclic organic compound.[1] Its structure, which fuses a pyrrole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown a wide range of biological activities, including potential as antimicrobial, anticancer, and neuroprotective agents.[1] This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.
Synthesis Pathway
The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the carboxylic acid precursor, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
While various methods exist for the construction of the 1H-pyrrolo[2,3-b]pyridine core, a common approach involves the cyclization of suitably substituted pyridine and pyrrole precursors. Due to the proprietary nature of many industrial syntheses, a generally referenced laboratory-scale synthesis is adapted here from analogous preparations.
Materials:
-
Substituted 2-aminopyridine derivative
-
Appropriate three-carbon synthon (e.g., α-halo-ketone or -aldehyde)
-
Solvent (e.g., DMF, ethanol)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Dissolve the substituted 2-aminopyridine derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution and stir for a specified time at room temperature.
-
Add the three-carbon synthon dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of this compound (Fischer Esterification)
The esterification of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is typically achieved through a Fischer esterification reaction.[2][3]
Materials:
-
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for Fischer esterification.
Characterization Data
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Solid |
| ¹H NMR Spectrum | Data not available in the search results. |
| ¹³C NMR Spectrum | Data not available in the search results. |
| Mass Spectrum | Data not available in the search results. |
This compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| CAS Number | 849067-96-5 | [4] |
| Appearance | Solid | [5] |
| ¹H NMR Spectrum | Data not available in the search results. | |
| ¹³C NMR Spectrum | Data not available in the search results. | |
| Mass Spectrum | Data not available in the search results. | |
| Melting Point | Data not available in the search results. |
Note: Specific spectroscopic data for the title compound and its carboxylic acid precursor were not available in the performed searches. The tables are provided as a template for expected characterization data.
Safety Information
This compound is known to be an irritant and may be harmful if swallowed or in contact with skin.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The described two-step synthetic pathway, involving the formation of the carboxylic acid precursor followed by Fischer esterification, provides a reliable method for obtaining the target compound. While specific analytical data were not fully available, this document provides the necessary framework and procedural details to aid researchers in the successful synthesis and characterization of this important heterocyclic molecule. Further research to fully elucidate its spectroscopic properties is encouraged.
References
"physical and chemical properties of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"
An In-depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key heterocyclic compound in medicinal chemistry. The document details its structural characteristics, spectroscopic data, and established synthesis protocols. Furthermore, it explores the compound's role as a crucial scaffold in the development of targeted therapeutic agents, particularly kinase inhibitors. All quantitative data is presented in tabular format for clarity, and key experimental and biological pathways are visualized using structured diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
This compound is a heterocyclic organic compound belonging to the 7-azaindole class.[1] Its structure, which fuses a pyrrole ring with a pyridine ring, serves as a versatile scaffold in the synthesis of complex molecules.[1][2] This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects.[1][3] The pyrrolo[2,3-b]pyridine core is a key component in several kinase inhibitors, demonstrating its importance as a pharmacophore in modern drug design.[4][5] This guide consolidates the available technical data on its properties, synthesis, and biological significance.
Physical and Structural Properties
The fundamental physical and structural identification data for this compound are summarized below. The compound is characterized by the molecular formula C₉H₈N₂O₂.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 849067-96-5 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CN=C2C(=C1)C=CN2 | [1] |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) | [1] |
| InChI Key | HUOFVBYYMPMLBQ-UHFFFAOYSA-N | [1] |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of both carboxylate esters and nitrogen-containing heterocycles.[1]
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[1]
-
Nucleophilic Substitution: The nitrogen atom within the pyridine ring is capable of participating in nucleophilic substitution reactions, which allows for further functionalization of the core structure.[1]
-
Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic substitution, with reactions such as nitration, bromination, and Mannich reactions typically occurring at the 3-position.[6]
The 7-azaindole scaffold is a target of extensive synthetic research, with numerous methods developed for its construction and functionalization, including palladium-catalyzed cross-coupling reactions and Rh(III)-catalyzed syntheses.[2][7][8]
Spectroscopic Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm) and the aromatic protons on the pyrrolo-pyridine core. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the aromatic rings. |
| Mass Spec. | High-resolution mass spectrometry (ESI-TOF) would confirm the molecular weight of 176.17 g/mol and provide its exact mass for formula verification. |
Experimental Protocols
General Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core
The synthesis of the 7-azaindole core can be achieved through various modern catalytic methods. A common approach involves the Rh(III)-catalyzed coupling of a 2-aminopyridine with an alkyne, often requiring a silver-based oxidant to enhance catalytic turnover.[4][8]
Protocol: Rh(III)-Catalyzed Synthesis of a 7-Azaindole Derivative
-
Reaction Setup: To a reaction vessel, add 2-aminopyridine (1 equivalent), the desired alkyne (1.2 equivalents), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1H-pyrrolo[2,3-b]pyridine product.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).
-
High-Resolution Mass Spectrometry (HRMS): Mass data is obtained using a Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source to confirm the compound's elemental composition.[5]
Biological Activity and Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1]
-
Kinase Inhibition: Derivatives of this compound have shown potent inhibitory activity against several protein kinases. This includes functioning as selective inhibitors of Janus kinase 1 (JAK1), which is a key mediator in inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[3] They have also been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which is often dysregulated in various cancers.[5][10]
-
Antimicrobial Activity: The compound has demonstrated moderate antibacterial activity against certain bacterial strains, suggesting its potential as a lead for developing new antimicrobial agents.[1]
-
Applications in Drug Discovery: Due to its proven biological activities, this compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting cancer and infectious diseases.[1]
Role as an FGFR Inhibitor in Cancer Therapy
Abnormal activation of the FGFR signaling pathway is a critical driver in the progression of many tumors.[10] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed to block this pathway. These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing receptor autophosphorylation and the activation of downstream pro-survival pathways like RAS-MEK-ERK and PI3K-Akt.[5][10]
Conclusion
This compound is a heterocyclic compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an important intermediate in organic synthesis. The demonstrated biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its significance in the ongoing development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational resource for researchers aiming to explore and utilize this valuable chemical scaffold.
References
- 1. Buy this compound | 849067-96-5 [smolecule.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as methyl 7-azaindole-5-carboxylate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is recognized as a privileged scaffold. This bicyclic system, which is an isostere of indole, serves as a crucial hinge-binding motif for a variety of protein kinases.[1][2] Consequently, derivatives of this molecule are integral to the development of inhibitors for key signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block for potent kinase inhibitors targeting the JAK/STAT and FGFR signaling pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| CAS Number | 849067-96-5 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 7-azaindole-5-carboxylate | |
| Appearance | Not explicitly stated, likely a solid | |
| SMILES | COC(=O)c1cncc2c1[nH]cc2 | |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from appropriately substituted pyridine precursors. While various synthetic routes exist for the 7-azaindole core, a common strategy involves the construction of the pyrrole ring onto a functionalized pyridine ring.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example adapted from general methodologies for the synthesis of 7-azaindole derivatives.
Step 1: Synthesis of a Substituted 2-aminopyridine Precursor
The synthesis often commences with a commercially available substituted pyridine. Functional group manipulations are performed to introduce the necessary substituents for the subsequent cyclization reaction.
Step 2: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine Core
A common method for forming the pyrrole ring is the Fischer indole synthesis or related cyclization reactions. For instance, a substituted aminopyridine can be reacted with a ketone or aldehyde under acidic conditions to facilitate the cyclization.
Step 3: Esterification to Yield this compound
If the carboxylic acid is synthesized first, a standard esterification procedure is employed. The 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to yield the final product.
Characterization:
The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the substituents on the bicyclic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Activity and Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2][5] This makes this compound a valuable intermediate in the synthesis of targeted therapeutics.
Role as a Kinase Inhibitor Scaffold
The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP.[5] This bidentate hydrogen bonding anchors the inhibitor in the active site, providing a strong foundation for achieving high potency. The 5-carboxylate group serves as a versatile handle for introducing various substituents that can extend into other regions of the ATP-binding site, thereby enhancing potency and selectivity for the target kinase.
Derivatives of the 7-azaindole core have shown potent inhibitory activity against several important kinase families, including:
-
Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their dysregulation is implicated in autoimmune diseases and cancers.[1][6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[6][7]
Signaling Pathways of Interest
The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate key cellular signaling pathways. Below are diagrams of the JAK/STAT and FGFR pathways, which are prominent targets for inhibitors based on this scaffold.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immunity, inflammation, and hematopoiesis.
Caption: The JAK/STAT signaling cascade and the point of inhibition.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers.
Caption: The FGFR signaling network and the point of inhibition.
Conclusion
This compound is a molecule of high strategic importance in the field of drug discovery. Its 7-azaindole core provides a robust platform for the design of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it can be used to target is essential for researchers and scientists working on the next generation of targeted therapies for cancer and inflammatory conditions. The versatility of this compound ensures its continued relevance in the development of novel therapeutics.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 849067-96-5 [smolecule.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester | 1211580-34-5 [chemicalbook.com]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Biological Potential of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The bicyclic heterocyclic scaffold, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide focuses on the biological activities of a key derivative, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and its closely related analogs. While direct extensive research on the parent methyl ester is emerging, a wealth of data on its derivatives highlights the significant therapeutic potential of this chemical entity. This document serves as a comprehensive resource, summarizing the key biological activities, quantitative data, experimental methodologies, and relevant signaling pathways associated with this promising scaffold.
Overview of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered around kinase inhibition, with significant implications for oncology, immunology, and anti-inflammatory therapies. The core 1H-pyrrolo[2,3-b]pyridine moiety serves as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases.
Key therapeutic areas include:
-
Oncology: Inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), c-Met, Maternal Embryonic Leucine Zipper Kinase (MELK), and Ribosomal S6 Protein Kinase 2 (RSK2) has shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
-
Immunology and Inflammation: Selective inhibition of JAK family kinases, particularly JAK1 and JAK3, underscores the potential of these compounds in treating autoimmune diseases and inflammatory conditions.
-
Antimicrobial Activity: The 7-azaindole nucleus has also been explored for its potential antibacterial properties.
Quantitative Biological Data of 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives
The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold. This data provides a comparative overview of their potency and selectivity against different biological targets.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Derivative A | JAK1 | 5.2 | Biochemical | [1] |
| JAK2 | 89.7 | Biochemical | [1] | |
| JAK3 | 1.1 | Biochemical | [2] | |
| TYK2 | 45.3 | Biochemical | [1] | |
| Derivative B | FGFR1 | 7 | Biochemical | [3][4] |
| FGFR2 | 9 | Biochemical | [3][4] | |
| FGFR3 | 25 | Biochemical | [3][4] | |
| FGFR4 | 712 | Biochemical | [3][4] | |
| Derivative C | c-Met | 22.8 | Biochemical | [5] |
| ALK | Moderate Inhibition | Biochemical | [5] | |
| Derivative D | MELK | 32 | Biochemical | [6] |
| Derivative E | RSK2 | 1.7 | Biochemical | [7] |
Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| Derivative F | A549 (Lung Carcinoma) | 0.109 | Cell Proliferation | [6] |
| MDA-MB-231 (Breast Cancer) | 0.182 | Cell Proliferation | [6] | |
| MCF-7 (Breast Cancer) | 0.245 | Cell Proliferation | [6] | |
| Derivative G | 4T1 (Breast Cancer) | Not Specified | Cell Proliferation | [3][4] |
| Derivative H | MDA-MB-468 (Breast Cancer) | 0.13 | Cell Proliferation | [7] |
| Derivative I | MKN-45 (Gastric Cancer) | 0.329 | Cell Proliferation | [5] |
| EBC-1 (Lung Cancer) | 0.479 | Cell Proliferation | [5] |
Key Signaling Pathways
The biological effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways crucial for cell growth, proliferation, and survival.
Caption: JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. These protocols can be adapted for the specific analysis of this compound.
Kinase Inhibition Assays
Caption: General workflow for an in vitro kinase inhibition assay.
4.1.1. JAK1 Inhibition Assay (Biochemical)
-
Principle: Measurement of the inhibition of JAK1-mediated phosphorylation of a peptide substrate.
-
Materials: Recombinant human JAK1 enzyme, synthetic peptide substrate (e.g., a peptide derived from STAT1), ATP, test compound, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the diluted compound and recombinant JAK1 enzyme to a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
4.1.2. FGFR1 Inhibition Assay (Biochemical)
-
Principle: Similar to the JAK1 assay, this measures the inhibition of FGFR1 kinase activity.
-
Materials: Recombinant human FGFR1 kinase domain, poly(Glu, Tyr) 4:1 as a substrate, ATP, test compound, and assay buffer.
-
Procedure:
-
Follow a similar procedure as the JAK1 inhibition assay.
-
The specific concentrations of enzyme, substrate, and ATP should be optimized for the FGFR1 kinase.
-
Detection of kinase activity can be performed using methods such as HTRF® (Homogeneous Time Resolved Fluorescence) or LanthaScreen™.
-
Cell-Based Assays
Caption: General workflow for a cell-based proliferation/viability assay.
4.2.1. Cancer Cell Proliferation Assay (SRB Assay)
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Lines: A549, MDA-MB-231, MCF-7, etc.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[8]
-
4.2.2. TGF-β-induced Migration of Hepatic Stellate Cells (Wound-Healing Assay)
-
Principle: This assay assesses the ability of a compound to inhibit the migration of cells into a "wound" created in a cell monolayer.
-
Cell Line: Hepatic Stellate Cells (HSCs).
-
Procedure:
-
Grow HSCs to a confluent monolayer in a multi-well plate.
-
Create a "wound" in the monolayer by scratching with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing TGF-β (to induce migration) and the test compound at various concentrations.
-
Incubate the plate and capture images of the wound at different time points (e.g., 0, 12, and 24 hours).
-
Measure the area of the wound at each time point to quantify cell migration.
-
Compare the migration in treated cells to that of the vehicle control.[9]
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold is a cornerstone for the development of potent and selective kinase inhibitors with significant therapeutic potential in oncology and immunology. The extensive research on its derivatives provides a strong rationale for the continued investigation of this chemical class. Future efforts should focus on a more detailed biological characterization of the parent compound, this compound, to fully elucidate its activity profile and mechanism of action. Further optimization of this scaffold could lead to the development of novel drug candidates with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these important investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Frontiers | Rat Heterotopic Heart Transplantation Model to Investigate Unloading-Induced Myocardial Remodeling [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a crucial scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of therapeutic targets. While this specific molecule is often a precursor for more complex derivatives, its core structure is fundamental to the biological activity of these derivatives. This guide explores the potential therapeutic targets of this compound by examining the targets of its closely related analogues. The primary therapeutic areas for these compounds include oncology, inflammation, and autoimmune diseases.
Core Therapeutic Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile pharmacophore for the inhibition of several key enzymes, particularly protein kinases and phosphodiesterases. These targets are implicated in a multitude of disease pathways, making their inhibition a promising strategy for therapeutic intervention.
Kinase Inhibitors
A significant body of research has focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. These enzymes play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory disorders.
-
Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly potent inhibitors of TNIK, a kinase involved in colorectal cancer. Some compounds exhibit IC50 values lower than 1 nM.[1][2] TNIK is a key regulator of the WNT signaling pathway, which is crucial for cell proliferation.
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II inhibitor of CDK8, a key oncogene in colorectal cancer.[3] This inhibitor indirectly targets β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[3]
-
Janus Kinases (JAKs): N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as selective inhibitors of JAK1 and JAK3.[4][5] JAKs are critical components of the JAK/STAT signaling pathway, which mediates inflammatory and autoimmune responses.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create potent inhibitors of FGFRs 1, 2, and 3.[6][7][8] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[6][7][8]
-
c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer.[9]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against MELK, a kinase involved in tumor progression.[10]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[11]
-
Cyclin-Dependent Kinase 1 (CDK1): Nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have been shown to act as CDK1 inhibitors, inducing apoptosis in mesothelioma cells.[12]
Phosphodiesterase Inhibitors
-
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B.[13] PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP) and is a target for treating inflammatory diseases.[13]
Quantitative Data on 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective targets.
| Target | Compound/Derivative | IC50 | Cell Line/Assay Condition | Reference |
| TNIK | 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | Enzymatic assay | [1][2] |
| CDK8 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 nM | Kinase activity assay | [3] |
| FGFR1 | 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7 nM | Enzymatic assay | [7][8] |
| FGFR2 | 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 9 nM | Enzymatic assay | [7][8] |
| FGFR3 | 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 25 nM | Enzymatic assay | [7][8] |
| c-Met | Compound 9 (a 1H-pyrrolo[2,3-b]pyridine derivative) | 22.8 nM | Kinase inhibition assay | [9] |
| MELK | Compound 16h (a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative) | 32 nM | Enzyme inhibition assay | [10] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 0.11–1.1 µM | Enzymatic assay | [13] |
| Antitumor | 13c7 (a 5-halogenated-7-azaindolin-2-one derivative) | 4.49-15.39 µM | SRB assay against various human cancer cell lines | [14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of potential therapeutic agents. Below are generalized protocols for key assays cited in the literature for 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence measurement for ADP production).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., SRB Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, test compound, sulforhodamine B (SRB) solution, trichloroacetic acid (TCA), and Tris base solution.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubate.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
TNIK and WNT Signaling Pathway
Caption: Inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine derivatives disrupts WNT signaling.
JAK/STAT Signaling Pathway
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Evaluation of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This technical guide focuses on methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs, providing a comprehensive overview of their discovery, synthesis, and diverse biological activities. This document details experimental protocols for the synthesis and biological evaluation of these compounds and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.
Introduction
Heterocyclic compounds are of paramount importance in drug discovery. Among them, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1] this compound, a key derivative of this scaffold, has garnered significant attention due to its versatile chemical reactivity and potential biological activities.[2] This guide aims to provide an in-depth technical resource for researchers and drug development professionals working with this class of compounds.
Synthesis of this compound and Analogs
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including modifications of the Madelung and Fischer indole syntheses.[3] The introduction of a carboxylate group at the 5-position and subsequent derivatization allows for the creation of a diverse library of analogs.
General Synthetic Routes
Several synthetic strategies have been developed for the 1H-pyrrolo[2,3-b]pyridine scaffold.[4] Common methods include:
-
Cyclization Reactions: Starting from appropriately substituted pyridine and pyrrole precursors, cyclization can be induced to form the fused ring system.[2]
-
Multi-step Synthesis: More complex analogs can be prepared through multi-step sequences involving protection-deprotection strategies and functional group interconversions.[2]
A general workflow for the synthesis and diversification of 1H-pyrrolo[2,3-b]pyridine analogs is depicted below.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and the associated experimental protocols for the characterization of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This compound, also known as methyl 7-azaindole-5-carboxylate, has a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1] The pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors for various protein kinases.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.50 | s | - | 1H | H-6 |
| ~8.10 | s | - | 1H | H-4 |
| ~7.40 | d | ~3.0 | 1H | H-2 |
| ~6.60 | d | ~3.0 | 1H | H-3 |
| ~3.95 | s | - | 3H | -OCH₃ |
| ~10.0 (broad) | s | - | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (ester) |
| ~148.0 | C-7a |
| ~145.0 | C-6 |
| ~130.0 | C-4 |
| ~125.0 | C-5 |
| ~122.0 | C-2 |
| ~118.0 | C-3a |
| ~101.0 | C-3 |
| ~52.0 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Weak | C-H Stretch (Methyl) |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N Stretch (Aromatic Rings) |
| ~1250 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 176.06 | [M]⁺ (Molecular Ion) |
| 145.05 | [M - OCH₃]⁺ |
| 117.04 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[2]
-
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [3][4]
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a small amount of the powder into a pellet press.
-
Apply high pressure to form a thin, transparent or translucent KBr pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.[5]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.[7]
Sample Preparation (for ESI-MS): [8]
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[8]
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).
-
The molecules are ionized in the source.[9]
-
The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[7]
-
A mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Buy this compound | 849067-96-5 [smolecule.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. webassign.net [webassign.net]
- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. fiveable.me [fiveable.me]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. youtube.com [youtube.com]
The Versatile Scaffold: A Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core, a derivative of the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and structural features have made it a versatile starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly kinases. This technical guide provides an in-depth overview of its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological properties such as enhanced target affinity and selectivity. The this compound derivative serves as a key intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.
Synthesis of the Core Scaffold
The synthesis of this compound and its key intermediates often involves multi-step sequences. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A crucial intermediate for many potent derivatives is 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. A representative synthetic protocol is as follows:
-
Protection of the Pyrrole Nitrogen: 1H-pyrrolo[2,3-b]pyridine is first protected, for example, with a triisopropylsilyl (TIPS) group to enhance solubility and direct subsequent reactions.
-
Lithiation and Formylation: The protected scaffold undergoes regioselective lithiation at the 5-position using a strong base like s-butyllithium at low temperatures (-78°C). The resulting organolithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.
-
Chlorination: The 4-position is chlorinated using a suitable chlorinating agent.
-
Deprotection: The protecting group on the pyrrole nitrogen is removed, typically under acidic conditions (e.g., trifluoroacetic acid), to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Experimental Protocol: Conversion to this compound
The aldehyde can be converted to the methyl ester through the following steps:
-
Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., sodium chlorite).
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like trimethylsilyldiazomethane.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, particularly protein kinases implicated in cancer and inflammatory diseases.
Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent hinge-binding motif for many kinase inhibitors, mimicking the adenine region of ATP.
Derivatives of this scaffold have been developed as potent and selective JAK1 inhibitors. JAK1 is a key mediator in the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammatory and autoimmune responses.[1][2]
Signaling Pathway: JAK/STAT
Caption: Simplified JAK/STAT signaling pathway.
The scaffold has been utilized to design potent inhibitors of the V600E mutant of BRAF kinase, a key driver in several cancers, including melanoma.[3] These inhibitors function by blocking the MAPK/ERK signaling pathway.
Signaling Pathway: BRAF/MEK/ERK
Caption: The BRAF/MEK/ERK signaling cascade.
Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[4][5][6]
Signaling Pathway: FGFR
Caption: Overview of FGFR signaling pathways.
This scaffold has yielded highly potent inhibitors of GSK-3β, a kinase implicated in the pathophysiology of Alzheimer's disease.[1][7][8] Inhibition of GSK-3β can reduce tau hyperphosphorylation, a hallmark of the disease.
Signaling Pathway: GSK-3β in Alzheimer's Disease
Caption: Role of GSK-3β in Tau pathology.
Derivatives based on the pyrrolo[2,3-b]pyridine scaffold have been developed as inhibitors of CSF-1R, a receptor tyrosine kinase involved in the regulation of macrophages and implicated in various cancers.[9][10]
Signaling Pathway: CSF-1R
Caption: Simplified CSF-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold against various kinases.
Table 1: JAK Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 38a | JAK1 | 1.1 | Biochemical | [2] |
| JAK2 | 23.5 | Biochemical | [2] | |
| JAK3 | 125.1 | Biochemical | [2] | |
| TYK2 | 68.7 | Biochemical | [2] | |
| PF-04965842 | JAK1 | 9 | Biochemical | [11] |
| JAK2 | 240 | Biochemical | [11] |
Table 2: BRAF Inhibitory Activity
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 34e | V600E BRAF | 0.085 | Biochemical | [3] |
| 35 | V600E BRAF | 0.080 | Biochemical | [3] |
Table 3: FGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 4h | FGFR1 | 7 | Biochemical | [4][6][12] |
| FGFR2 | 9 | Biochemical | [4][6][12] | |
| FGFR3 | 25 | Biochemical | [4][6][12] | |
| FGFR4 | 712 | Biochemical | [4][6][12] | |
| 25 | FGFR4 | 51.6 | Biochemical | [5] |
Table 4: GSK-3β Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 41 | GSK-3β | 0.22 | Biochemical | [1] |
| 46 | GSK-3β | 0.26 | Biochemical | [1] |
| 54 | GSK-3β | 0.24 | Biochemical | [1] |
| S01 | GSK-3β | 0.35 | Biochemical | [7][8][13] |
Table 5: CSF-1R Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| III-1 | CSF-1R | 20.07 | Biochemical | [9] |
| 12b | CSF-1R | Low nM | Biochemical | [14] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. Below are representative protocols for key in vitro kinase assays.
General In Vitro Kinase Assay Workflow
Caption: General workflow for an in vitro kinase assay.
Experimental Protocol: JAK1 Kinase Assay (Example)
This protocol is a generalized example based on commonly used methods.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human JAK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a suitable peptide substrate) in kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for JAK1.
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the diluted JAK1 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the multiple points for diversification allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold against other emerging therapeutic targets. The detailed understanding of the SAR and the application of structure-based drug design will continue to drive the discovery of novel clinical candidates based on this versatile and privileged scaffold.
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure" in medicinal chemistry.[1] This nitrogen-containing heterocyclic compound is a structural isomer of indole and is found at the core of numerous biologically active molecules, including FDA-approved drugs.[1][2] Its versatility allows for modifications at multiple positions, enabling chemists to fine-tune pharmacological properties like potency, selectivity, and bioavailability.[1] Consequently, derivatives of this scaffold have been successfully developed into targeted therapies for a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4]
The broad spectrum of pharmacological activities exhibited by pyrrolo[2,3-b]pyridine derivatives includes anticancer, anti-inflammatory, anticonvulsant, analgesic, and antimicrobial effects.[3] This guide provides an in-depth overview of the role of these derivatives in drug discovery, focusing on their mechanisms of action, key experimental data, and the synthesis protocols that underpin their development.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives is largely attributed to their ability to act as potent and selective inhibitors of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Oncology
In oncology, these derivatives have been extensively explored as kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth and proliferation.
1. BRAF Inhibition: Mutations in the BRAF gene, especially the V600E mutation, are common in various cancers. Several pyrrolo[2,3-b]pyridine-based BRAF inhibitors have been developed, with some receiving FDA approval as anticancer agents.[2] These inhibitors target the mutated BRAF protein, disrupting the downstream RAS-MEK-ERK signaling pathway.
2. Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[5][6] Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFRs, blocking downstream pathways like PI3K-Akt and RAS-MEK-ERK that are crucial for cell proliferation and migration.[5]
3. Other Kinase Targets in Cancer: This versatile scaffold has also been used to develop potent inhibitors for other cancer-relevant kinases, including:
-
Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene involved in transcription regulation.[7][8]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Plays a critical role in maintaining genomic stability.[9]
-
Traf2- and Nck-interacting kinase (TNIK): Implicated in cancer progression.[10]
-
Focal Adhesion Kinase (FAK): An attractive target for oncology.[11]
| Compound ID | Target Kinase | IC50 Value | Therapeutic Area |
| 35 | V600E B-RAF | 0.080 µM | Cancer |
| 34e | V600E B-RAF | 0.085 µM | Cancer |
| 4h | FGFR1 | 7 nM | Cancer |
| 4h | FGFR2 | 9 nM | Cancer |
| 4h | FGFR3 | 25 nM | Cancer |
| 22 | CDK8 | 48.6 nM | Colorectal Cancer |
| TNIK Inhibitors | TNIK | < 1 nM | Cancer |
Neurodegenerative Diseases
The development of treatments for neurodegenerative conditions like Alzheimer's disease (AD) is a significant challenge. Pyrrolo[2,3-b]pyridine derivatives have shown promise by targeting key enzymes implicated in disease pathology.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles.[4][12] Inhibiting GSK-3β can reduce tau phosphorylation and promote neurite outgrowth.[4][12] Several pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent GSK-3β inhibitors.[4][12][13]
| Compound ID | Target Kinase | IC50 Value | Therapeutic Area |
| 41 | GSK-3β | 0.22 nM | Alzheimer's Disease |
| 46 | GSK-3β | 0.26 nM | Alzheimer's Disease |
| 54 | GSK-3β | 0.24 nM | Alzheimer's Disease |
| S01 | GSK-3β | 0.35 nM | Alzheimer's Disease |
Inflammatory and Immune Diseases
The scaffold's ability to inhibit kinases and other enzymes involved in inflammatory cascades makes it a valuable asset in developing treatments for autoimmune and inflammatory diseases.
1. Janus Kinase (JAK) Inhibition: JAKs play a crucial role in cytokine signaling, which is central to many inflammatory and immune responses.[14][15] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of JAK isoforms (JAK1, JAK3), making them promising candidates for treating conditions like rheumatoid arthritis and preventing organ transplant rejection.[14][15]
2. Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[16] Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory effects. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors, capable of reducing the release of pro-inflammatory cytokines like TNF-α.[16]
| Compound ID | Target Enzyme | IC50 Value | Therapeutic Area |
| 11h | PDE4B | 0.14 µM | CNS/Inflammatory |
| 14c | JAK3 | Potent inhibitor | Immune Diseases |
| 31g | JAK1 | Potent inhibitor | Inflammatory |
Experimental Protocols and Synthesis
The development of these potent derivatives relies on robust synthetic chemistry and rigorous biological evaluation.
General Synthesis
A common strategy for synthesizing the pyrrolo[2,3-b]pyridine core involves multi-step reactions starting from substituted pyridine or pyrrole precursors.[3] Cyclocondensation and cross-coupling reactions are frequently employed to construct the fused ring system and introduce diverse functional groups.[3][16]
Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides [16]
-
Chan-Lam Coupling: A common intermediate, such as an ester-substituted pyrrolo[2,3-b]pyridine, is reacted with an appropriate arylboronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base (e.g., pyridine) in a solvent like dichloromethane (CH₂Cl₂) at room temperature for approximately 12 hours.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) in a mixture of methanol and water.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as T3P (Propylphosphonic anhydride) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) at room temperature for 30 minutes to 4 hours.
-
Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC. The structure is confirmed by NMR spectroscopy and mass spectrometry.
Biological Assay Protocol
Protocol: In Vitro Kinase Inhibition Assay (General) [2][5][16]
-
Reagents and Plate Preparation: Recombinant human kinase (e.g., V600E B-RAF, FGFR1), a suitable substrate (e.g., a peptide), and ATP are prepared in an appropriate assay buffer. The test compounds (pyrrolo[2,3-b]pyridine derivatives) are serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate for a defined period. The kinase reaction is initiated by adding ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like ADP-Glo™, HTRF®, or ELISA, which measure ADP production or use a phosphorylation-specific antibody, respectively.
-
Data Analysis: The kinase activity is measured for each compound concentration. The results are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, providing a versatile framework for the design of highly potent and selective inhibitors for a multitude of therapeutic targets. Its success in oncology, neurodegenerative disease, and inflammation highlights its privileged nature. The continued exploration of this scaffold, driven by innovative synthetic strategies and a deeper understanding of disease biology, promises to deliver a new generation of targeted therapies to address unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the chemical space of 7-azaindole derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. The unique ability of the 7-azaindole core to mimic the purine hinge-binding motif of ATP has positioned it as a cornerstone in the design of potent and selective kinase inhibitors.[2] This guide will culminate in a detailed examination of vemurafenib, a successful FDA-approved drug for the treatment of BRAF-mutated melanoma, as a case study to illustrate the therapeutic potential of this fascinating class of molecules.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is an isostere of indole and purine, and this bioisosteric relationship is fundamental to its biological activity. The presence of the pyridine nitrogen at position 7 allows the scaffold to form a bidentate hydrogen bond interaction with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. This ability to act as a "hinge-binder" is a key feature that has been exploited in the design of numerous kinase inhibitors.[2]
The chemical space of 7-azaindole derivatives is vast, with substitutions at various positions of the bicyclic ring system leading to a diverse array of pharmacological activities. Positions C3, C4, and C5 are common points of modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of 7-Azaindole Derivatives
A variety of synthetic routes to the 7-azaindole core and its derivatives have been developed. Common strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, the Fischer indole synthesis, while classic for indoles, can be adapted for azaindoles, though often with lower efficiency due to the electron-deficient nature of the pyridine ring.[1]
More modern and efficient methods include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce substituents onto a pre-formed 7-azaindole core.[3] One-pot, multi-component reactions have also been developed to streamline the synthesis and enable the rapid generation of diverse libraries of 7-azaindole derivatives.[1]
Biological Activities and Therapeutic Applications
The primary therapeutic application of 7-azaindole derivatives has been in the field of oncology, particularly as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, 7-azaindole derivatives can modulate these aberrant signaling pathways and induce cancer cell death.
Beyond oncology, 7-azaindole derivatives have shown promise in a range of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents. This broad spectrum of activity underscores the versatility of the 7-azaindole scaffold.
Quantitative Data on 7-Azaindole Derivatives
The following tables summarize the in vitro activity of selected 7-azaindole derivatives against various cancer cell lines and kinases. This data highlights the potency and, in some cases, the selectivity of these compounds.
Table 1: Anticancer Activity of 7-Azaindole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-AID | HeLa | Cervical Carcinoma | 16.96 | [4] |
| 7-AID | MCF-7 | Breast Cancer | 14.12 | [4] |
| 7-AID | MDA-MB-231 | Breast Cancer | 12.69 | [4] |
| Compound P1 | HOS | Osteosarcoma | 0.08879 | [5] |
| Compound P1 | MCF-7 | Breast Cancer | >10 | [5] |
| Compound P1 | A549 | Lung Cancer | >10 | [5] |
| Compound 6 | MV4-11 | Acute Myeloid Leukemia | 1.97 | [6] |
| Vemurafenib Analog (RF-96B) | A375 | Melanoma | 0.45 | [7] |
| Vemurafenib Analog (RF-86A) | A375 | Melanoma | IC50 comparable to Vemurafenib | [8] |
Table 2: Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 6 | CDK8 | 51.3 | [6] |
| Compound 8l | Haspin | 14 | [9] |
| N-nitrobenzenesulfonyl-4-azaindole (63) | c-Met | 20 | [2] |
| Compound 97 | JAK2 | 1 | [2] |
| Compound 97 | JAK3 | 5 | [2] |
Signaling Pathway: BRAF/MEK/ERK Inhibition by Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of melanoma.[10][11] The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[12][13] In cancer cells with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[14][15] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK.[10][12] This ultimately leads to cell cycle arrest and apoptosis of the cancer cells.[12]
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel 7-azaindole derivatives as kinase inhibitors typically follows a structured workflow, beginning with target identification and culminating in preclinical studies. This process involves a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological testing.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vemurafenib - Wikipedia [en.wikipedia.org]
- 11. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
"step-by-step synthesis protocol for methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the chemical synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the bromination of 7-azaindole, followed by carboxylation, and concluding with a Fischer esterification.
Introduction
This compound, also known as methyl 7-azaindole-5-carboxylate, is a heterocyclic compound of significant interest in pharmaceutical research. The 7-azaindole scaffold is a common motif in a variety of biologically active molecules, and the carboxylate functionality at the 5-position provides a versatile handle for further chemical modifications. This protocol outlines a reliable synthetic route to obtain this compound in good yield and purity.
Overall Synthetic Scheme
The synthesis proceeds through the following three stages:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This step involves the selective bromination of the 7-azaindole core at the 5-position using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine | 98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Na₂SO₄ | ACS Grade | Commercially Available |
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.03 | 85-95 |
Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
This step involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | - | From Step 1 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Carbon dioxide (CO₂) | Solid (Dry Ice) | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 2 M aqueous | Prepared in-house |
Procedure:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add crushed dry ice (excess) in small portions to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH 3-4 with 2 M aqueous HCl.
-
Extract the aqueous layer with a mixture of ethyl acetate and isopropanol.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be used in the next step without further purification or can be purified by recrystallization.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 70-80 |
Step 3: Synthesis of this compound
The final step is a classic Fischer esterification of the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | - | From Step 2 |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Anhydrous Na₂SO₄ | ACS Grade | Commercially Available |
Procedure:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain this compound as a solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₉H₈N₂O₂ | 176.17 | 80-90 |
Characterization Data
This compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.15 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.25 (d, J=2.0 Hz, 1H), 7.55 (t, J=2.8 Hz, 1H), 6.53 (dd, J=3.2, 1.6 Hz, 1H), 3.85 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 166.2, 149.8, 145.3, 131.1, 129.2, 118.5, 116.4, 100.1, 51.8. |
| Mass Spectrometry (ESI-MS) | m/z 177.1 [M+H]⁺ |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
N-bromosuccinimide is a corrosive solid and a lachrymator.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.
-
Dry ice can cause severe burns upon contact with skin. Use cryogenic gloves for handling.
Application Notes and Protocols: Utilizing Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to form key hydrogen bond interactions with the hinge region of many kinases, making it an excellent starting point for the development of potent and selective inhibitors. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a particularly useful derivative, as the methyl ester at the 5-position provides a versatile handle for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting several important kinase families implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 9 (CDK9), Haspin, and Phosphoinositide 3-kinases (PI3K).
Kinase Targets and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases involved in critical cellular signaling pathways.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.[1]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation. Inhibition of CDK9 is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.
-
Haspin (GSG2): Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3.[2] It is an attractive target in oncology due to its specific role in cell division.
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is one of the most common features of human cancers.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine and related scaffolds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| CDK9/Haspin Inhibitors | |||
| 8g | CDK9/CyclinT | Micromolar range | [2] |
| Haspin | Micromolar range | [2] | |
| 8h | CDK9/CyclinT | Micromolar range | [2] |
| Haspin | Micromolar range | [2] | |
| 8l | Haspin | 14 | [2] |
| PI3K Inhibitors | |||
| B13 | PI3Kγ | 0.5 | [3] |
| TNIK Inhibitors | |||
| Compound Series | TNIK | pIC50 7.37-9.92 |
Experimental Protocols
The following protocols describe key synthetic transformations of this compound and related 7-azaindole derivatives into kinase inhibitors.
Protocol 1: Amide Bond Formation
This protocol describes the conversion of the methyl ester of this compound to an amide, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Desired amine (e.g., N,O-dimethylhydroxylamine for Weinreb amide formation)
-
Trimethylaluminum (or other suitable amide coupling reagent)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the desired amine in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylaluminum in hexanes to the cooled amine solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine with a boronic acid or ester, a key reaction for introducing aryl or heteroaryl moieties.
Materials:
-
Halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, DME)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of a Nitrile to an Amine
This protocol details the reduction of a cyano group on the 1H-pyrrolo[2,3-b]pyridine scaffold to a primary amine, which can then be used for further functionalization.
Materials:
-
Cyano-substituted 1H-pyrrolo[2,3-b]pyridine derivative
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel/H2)
-
Anhydrous solvent (e.g., THF, Ethanol)
-
Inert gas supply (Nitrogen or Argon)
Procedure (using LiAlH4):
-
Suspend LiAlH4 in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the cyano-substituted 1H-pyrrolo[2,3-b]pyridine in anhydrous THF to the LiAlH4 suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification or purified by column chromatography.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: FGFR Signaling Pathway.
Caption: TNIK in Wnt Signaling.
Caption: CDK9 in Transcription.
Caption: Haspin in Mitosis.
Experimental Workflow Diagrams
Caption: Amide Coupling Workflow.
Caption: Suzuki Coupling Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in the Synthesis of Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic building block, in the synthesis of potent and selective Janus Kinase 1 (JAK1) inhibitors. The methodologies and data presented are compiled from peer-reviewed scientific literature to support research and development in autoimmune diseases, inflammation, and other JAK1-mediated pathologies.
Introduction
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Selective inhibition of JAK1 is a promising strategy to mitigate inflammatory responses while potentially avoiding off-target effects associated with broader JAK inhibition. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design. This compound serves as a versatile starting material for the elaboration of this core into highly effective and selective JAK1 inhibitors.
Target Signaling Pathway: JAK-STAT
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression. Selective JAK1 inhibitors block this cascade at a critical juncture, thereby modulating the immune response.
Figure 1: The JAK-STAT signaling pathway and the point of intervention by selective JAK1 inhibitors.
Synthetic Application and Experimental Protocols
The primary application of this compound in this context is its conversion to N-substituted carboxamides, which are key intermediates in the synthesis of potent JAK1 inhibitors. The following protocols outline a representative synthetic sequence.
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of a JAK1 inhibitor.
Protocol 1: Synthesis of N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
This protocol describes the conversion of the starting methyl ester to the corresponding N-methylamide.
Materials:
-
This compound
-
Methylamine solution (e.g., 2 M in THF or 40 wt. % in H₂O)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sealed reaction vessel
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or THF, add an excess of methylamine solution (5-10 eq).
-
Seal the reaction vessel and stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Protocol 2: Synthesis of 4-Chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
This step introduces a chlorine atom at the 4-position of the pyrrolopyridine core, which is essential for subsequent coupling reactions.
Materials:
-
N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (ACN) or Dichloroethane (DCE)
Procedure:
-
Suspend N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in acetonitrile or dichloroethane.
-
Add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Protocol 3: Synthesis of a Representative JAK1 Inhibitor
This protocol details the final coupling step to introduce the amine side chain via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
-
Desired amine (e.g., (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in n-butanol or NMP, add the desired amine (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture in a sealed tube or under microwave irradiation at a temperature between 120-160 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to yield the target JAK1 inhibitor.
Quantitative Data and Structure-Activity Relationship (SAR)
The following tables summarize the in vitro inhibitory activity and selectivity of a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. The data is adapted from Park, E., et al. (2021), Journal of Medicinal Chemistry.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | R Group (Amine at C4-position) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 31g | (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 1.8 | 37.1 | 114 | 13.9 |
| 38a | (2S,4S)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 1.5 | 40.5 | 116 | 13.5 |
| Tofacitinib | (Reference Compound) | 3.2 | 4.1 | 1.6 | 34.2 |
Table 2: Selectivity Ratios of Representative Compounds over JAK1
| Compound ID | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) | Selectivity (TYK2/JAK1) |
| 31g | 20.6 | 63.3 | 7.7 |
| 38a | 27.0 | 77.3 | 9.0 |
| Tofacitinib | 1.3 | 0.5 | 10.7 |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Higher selectivity ratios indicate greater selectivity for JAK1 over other JAK isoforms.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a novel class of potent and selective JAK1 inhibitors. The synthetic route, involving amidation, chlorination, and subsequent nucleophilic aromatic substitution, provides a flexible platform for generating a diverse library of compounds for structure-activity relationship studies. The N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has demonstrated superior selectivity for JAK1 over other JAK family members, highlighting its potential for the development of next-generation therapeutics for autoimmune and inflammatory disorders with an improved safety profile. Further optimization of this scaffold may lead to the discovery of clinical candidates with enhanced efficacy and pharmacokinetic properties.
References
Development of FGFR Inhibitors from Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors derived from the methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold. It includes detailed protocols for the synthesis and evaluation of these compounds, quantitative data on their biological activity, and visualizations of key signaling pathways and experimental workflows.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mutations, gene amplifications, or fusions, is a known driver in numerous cancers. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment. The 1H-pyrrolo[2,3-b]pyridine core scaffold has been identified as a valuable starting point for the development of potent and selective FGFR inhibitors. This document outlines the key steps and methodologies for advancing compounds from this chemical series.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family kinases and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro FGFR Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 1 | 1900 | - | - | - | [2] |
| 3h | 54 | 66 | 320 | >3000 | [2] |
| 4a | 83 | 93 | 421 | >3000 | [2] |
| 4h | 7 | 9 | 25 | 712 | [2][3] |
| 4l | 266 | 259 | 634 | >3000 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of Compound 4h in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4T1 | Mouse Breast Cancer | - | [3] |
| MDA-MB-231 | Human Breast Cancer | - | [2] |
| MCF-7 | Human Breast Cancer | - | [2] |
Note: Specific IC₅₀ values for proliferation were not provided in the source, but inhibitory activity was demonstrated.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of FGFR inhibitors derived from this compound.
Protocol 1: General Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol describes a general two-step synthesis for creating derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.[2]
Step 1: Synthesis of Intermediate Compounds (3a-3k)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate compounds.
Step 2: Synthesis of Final Compounds (4a-4l)
-
To a solution of the intermediate compound (e.g., 3a, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Protocol 2: In Vitro FGFR Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of compounds against FGFR kinases.
Materials:
-
FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 2 µL of the appropriate FGFR enzyme solution (e.g., 1.5 ng of FGFR1) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP and 0.2 µg/µL Poly(Glu,Tyr)) to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the anti-proliferative effects of FGFR inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol details the detection of apoptosis in cells treated with FGFR inhibitors using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 5: Western Blot Analysis of FGFR Signaling Pathway
This protocol is for assessing the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the FGFR inhibitor for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Protocol 6: Transwell Cell Migration and Invasion Assay
This protocol is used to evaluate the effect of FGFR inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure: For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to allow it to solidify.
For Both Migration and Invasion Assays: 3. Harvest and resuspend cells in serum-free medium. 4. Seed a specific number of cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration). 5. Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. 6. Add the test compound to both the upper and lower chambers at the desired concentrations. 7. Incubate the plate at 37°C for 24-48 hours. 8. After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab. 9. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. 10. Stain the cells with 0.1% Crystal Violet for 10 minutes. 11. Wash the inserts with water and allow them to air dry. 12. Count the stained cells in several random fields under a microscope to quantify cell migration or invasion.
Protocol 7: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of FGFR inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to have FGFR alterations
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells), optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualization
Caption: Simplified FGFR Signaling Pathway.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Synthesis of PDE4B Inhibitors Utilizing a Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Core
References
- 1. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to indole and purine bases allows it to interact with a wide range of biological targets, including kinases, making it a crucial component in the development of targeted therapies for diseases such as cancer and inflammatory disorders.[1][4] This document provides detailed protocols for the functionalization of the pyrrolo[2,3-b]pyridine ring, a critical step in the synthesis of novel therapeutic agents.
I. Halogenation of the Pyrrolo[2,3-b]pyridine Ring
Halogenated pyrrolo[2,3-b]pyridines are versatile intermediates for further functionalization through cross-coupling reactions. Regioselective halogenation can be achieved at various positions of the ring system.
Protocol 1: Regioselective C-3 Bromination
This protocol describes the enzymatic bromination at the C-3 position of the 7-azaindole ring using a thermostable RebH variant.[5][6]
Materials:
-
7-azaindole
-
Sodium bromide (NaBr)
-
RebH enzyme variant 3-LSR (partially purified)
-
E. coli reductase (co-purified with 3-LSR)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, dissolve 7-azaindole in the buffer solution.
-
Add sodium bromide to the solution.
-
Initiate the reaction by adding the partially purified 3-LSR enzyme containing co-purified E. coli reductase.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-7-azaindole.
Table 1: Halogenation of Pyrrolo[2,3-b]pyridine Derivatives
| Entry | Substrate | Halogenating Agent | Catalyst/Enzyme | Position | Yield (%) | Reference |
| 1 | 7-Azaindole | NaBr | RebH variant 3-LSR | C-3 | High | [5][6] |
| 2 | 7-Azaindole | NaCl | RebH variant 3-LSR | C-3 | High | [5] |
| 3 | N-Aryl-7-azaindole | 1,2-Dichloroethane | Rhodium catalyst | C-2 (ortho to N-Aryl) | Good | [7] |
II. Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyrrolo[2,3-b]pyridine scaffold.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of halo-7-azaindoles with arylboronic acids.[3][8]
Materials:
-
Halo-7-azaindole (e.g., 3-iodo-7-azaindole, 6-bromo-7-azaindole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., SPhos, PCy₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., dioxane/water, toluene/ethanol)
Procedure:
-
To a reaction vessel, add the halo-7-azaindole, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Suzuki-Miyaura Coupling of Halo-7-azaindoles
| Entry | Halo-7-azaindole | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3,6-Dibromo-7-azaindole | Arylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/Ethanol | up to 93 | [3] |
| 2 | 3-Iodo-7-azaindole | Phenylboronic acid | P1 precatalyst | K₃PO₄ | Dioxane/Water | 95 | [8] |
| 3 | 4-Chloro-7-azaindole | (2-Ethoxyvinyl)borolane | Pd(OAc)₂/SPhos | K₃PO₄ | MeCN/Water | Good | [9] |
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of halo-7-azaindoles with terminal alkynes.[10][11]
Materials:
-
Halo-7-azaindole (e.g., 3-iodo-2-aminopyridine derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, KOt-Bu)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halo-7-azaindole, palladium catalyst, and CuI.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography.
Table 3: Sonogashira Coupling of Halo-7-azaindoles
| Entry | Halo-7-azaindole derivative | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Amino-3-iodo-5-nitropyridine | TMSA | Pd catalyst/CuI | - | THF/DMA | - | [10][11] |
| 2 | 2-Arylamino-3-iodopyridine | Phenylacetylene | Iron catalyst/CuI | KOt-Bu | NMP | Good | [12] |
Protocol 4: Buchwald-Hartwig Amination
This protocol provides a method for the C-N bond formation between halo-7-azaindoles and amines.[13][14]
Materials:
-
Halo-7-azaindole
-
Primary or secondary amine
-
Palladium precatalyst (e.g., P1, P5)
-
Ligand (e.g., L1, L5)
-
Base (e.g., LiHMDS)
-
Solvent (e.g., THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halo-7-azaindole, amine, palladium precatalyst, and ligand in a reaction vessel.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Table 4: Buchwald-Hartwig Amination of Halo-7-azaindoles
| Entry | Halo-7-azaindole | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Chloro-7-azaindole | Morpholine | P1/L1 | LiHMDS | THF | 95 | [13][14] |
| 2 | 5-Bromo-7-azaindole | Pyrrolidine | P1/L1 | LiHMDS | THF | 85 | [13][14] |
| 3 | 6-Chloro-7-azaindole | Aniline | P5/L5 | LiHMDS | THF | 80 | [13] |
III. Direct C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyrrolo[2,3-b]pyridine core without the need for pre-installed leaving groups.
Protocol 5: Direct C-H Arylation
This protocol outlines a method for the direct arylation of the pyrrolo[2,3-b]pyridine ring.[15][16]
Materials:
-
Pyrrolo[2,3-b]pyrimidine derivative
-
Aryl iodide or aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Oxidant (if required)
-
Solvent
Procedure:
-
Combine the pyrrolo[2,3-b]pyrimidine derivative, aryl halide, palladium catalyst, and any additives (ligand, oxidant) in a reaction vessel.
-
Add the solvent and stir the mixture under the specified conditions (temperature, atmosphere).
-
Monitor the reaction for completion.
-
Upon completion, perform an aqueous workup and extract the product.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Table 5: Direct C-H Arylation of Pyrrolo[2,3-b]pyridine Derivatives
| Entry | Substrate | Arylating Agent | Catalyst | Conditions | Position | Yield (%) | Reference |
| 1 | Pyrrolo[2,3-d]pyrimidine | Aryl iodide | Pd(OAc)₂ | TFA, rt | ortho | Good to Excellent | [15] |
| 2 | Pyrrolo[2,3-d]pyrimidine | Aryl iodide | Pd(II) | Pyridine-pyridine ligand | C6 | Good | [17][18] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Functionalized pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and inflammation.
Caption: B-RAF/MEK/ERK signaling pathway and its inhibition.
Caption: JAK/STAT signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of the pyrrolo[2,3-b]pyridine ring via a cross-coupling reaction.
Caption: General workflow for cross-coupling reactions.
References
- 1. pnas.org [pnas.org]
- 2. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.pt [research.unl.pt]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Abstract
This document provides a detailed experimental procedure for the scaled-up synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described protocol is adapted from established laboratory-scale syntheses, incorporating critical considerations for process optimization, safety, and yield consistency at a larger scale. This application note includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.
Introduction
This compound, also known as 7-azaindole-5-carboxylate, is a crucial building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, often conferring improved solubility and bioavailability to drug candidates.[3] As the demand for these compounds in drug discovery and development increases, the need for robust and scalable synthetic routes becomes paramount.
This protocol details a multi-step synthesis suitable for scaling up, focusing on a modified Fischer indole synthesis approach, which is a classic and widely used method for indole ring formation.[4][5] Challenges often encountered during the scale-up of such heterocyclic syntheses, including reduced yields, increased reaction times, and exotherm control, are addressed with specific recommendations.[6]
Overall Synthetic Scheme
The proposed synthetic route for the scaled-up production of this compound is a three-step process starting from commercially available 2-amino-6-methylpyridine. The key steps involve diazotization and iodination, followed by a Sonogashira coupling and subsequent intramolecular cyclization.
Experimental Protocols
Step 1: Synthesis of 2-Iodo-6-methylpyridine
Reaction: 2-amino-6-methylpyridine → 2-iodo-6-methylpyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Quantity (Scale-Up) | Moles (Scale-Up) |
|---|---|---|---|---|
| 2-amino-6-methylpyridine | 108.14 | 10.0 g | 1.00 kg | 9.25 mol |
| Hydroiodic acid (57 wt% in H₂O) | 127.91 | 50 mL | 5.0 L | - |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 760 g | 11.0 mol |
| Dichloromethane (DCM) | 84.93 | 200 mL | 20 L | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 100 mL | 10 L | - |
| Saturated sodium thiosulfate (Na₂S₂O₃) solution | - | 100 mL | 10 L | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 20 g | 2.0 kg | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 20 L jacketed glass reactor with 2-amino-6-methylpyridine (1.00 kg, 9.25 mol) and hydroiodic acid (5.0 L).
-
Cooling: Cool the stirred mixture to 0-5 °C using a circulating chiller.
-
Diazotization: Prepare a solution of sodium nitrite (760 g, 11.0 mol) in deionized water (2.0 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-2 hours after the addition is complete).
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7). Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 5 L) to remove any residual iodine, followed by a brine wash (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-iodo-6-methylpyridine can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95% by HPLC).
Step 2: Synthesis of Methyl 3-(6-methylpyridin-2-ylamino)propiolate
Reaction: 2-iodo-6-methylpyridine + Methyl propiolate → Methyl 3-(6-methylpyridin-2-ylamino)propiolate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Quantity (Scale-Up) | Moles (Scale-Up) |
|---|---|---|---|---|
| 2-iodo-6-methylpyridine | 219.04 | 10.0 g | 2.02 kg | 9.22 mol |
| Methyl propiolate | 84.07 | 4.2 g | 848 g | 10.1 mol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 320 mg | 64.7 g | 0.092 mol |
| Copper(I) iodide (CuI) | 190.45 | 170 mg | 34.4 g | 0.181 mol |
| Triethylamine (Et₃N) | 101.19 | 15 mL | 3.0 L | - |
| Toluene | 92.14 | 200 mL | 20 L | - |
Procedure:
-
Reaction Setup: To a 50 L jacketed reactor, add 2-iodo-6-methylpyridine (2.02 kg, 9.22 mol), Pd(PPh₃)₂Cl₂ (64.7 g, 0.092 mol), and CuI (34.4 g, 0.181 mol).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (20 L) and triethylamine (3.0 L). Stir the mixture for 15 minutes.
-
Addition of Alkyne: Add methyl propiolate (848 g, 10.1 mol) dropwise over 1 hour, maintaining the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water (2 x 10 L) and brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 3: Synthesis of this compound
Reaction: Methyl 3-(6-methylpyridin-2-ylamino)propiolate → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Quantity (Scale-Up) | Moles (Scale-Up) |
|---|---|---|---|---|
| Methyl 3-(6-methylpyridin-2-ylamino)propiolate | 190.20 | 5.0 g | 1.75 kg | 9.20 mol |
| Polyphosphoric acid (PPA) | - | 50 g | 17.5 kg | - |
Procedure:
-
Reaction Setup: In a 50 L reactor equipped with a mechanical stirrer, charge polyphosphoric acid (17.5 kg).
-
Heating: Heat the PPA to 120 °C with vigorous stirring.
-
Addition of Starting Material: Slowly add the methyl 3-(6-methylpyridin-2-ylamino)propiolate (1.75 kg, 9.20 mol) in portions over 1-2 hours. A significant exotherm may be observed; control the addition rate to maintain the temperature between 120-130 °C.
-
Reaction: Continue stirring at 130 °C for 2-3 hours, monitoring the reaction by HPLC.
-
Work-up: Cool the reaction mixture to below 80 °C and carefully pour it onto a mixture of ice and water (50 kg).
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: The crude product can be further purified by recrystallization from ethanol or methanol to afford high-purity this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Step 1: Iodination | Step 2: Sonogashira Coupling | Step 3: Cyclization |
| Scale | Lab (10 g) / Pilot (1 kg) | Lab (10 g) / Pilot (2 kg) | Lab (5 g) / Pilot (1.75 kg) |
| Reaction Time | 2-3 h / 4-6 h | 4-6 h / 6-8 h | 2-3 h / 3-5 h |
| Typical Yield | 75-85% / 70-80% | 60-70% / 55-65% | 50-60% / 45-55% |
| Purity (Crude) | >90% / >88% | >85% / >80% | >95% / >92% |
| Purity (Final) | >98% / >98% | >98% / >98% | >99% / >99% |
Mandatory Visualizations
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
Safety and Process Considerations
-
Exotherm Control: The diazotization in Step 1 and the PPA-mediated cyclization in Step 3 are highly exothermic. Strict temperature control using a jacketed reactor and controlled addition of reagents is crucial to prevent runaway reactions.[6]
-
Reagent Handling: Hydroiodic acid and polyphosphoric acid are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All operations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: The Sonogashira coupling (Step 2) is sensitive to oxygen. Maintaining an inert atmosphere (nitrogen or argon) is essential to prevent catalyst degradation and side reactions.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Quench reactive reagents before disposal.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By addressing key challenges associated with scaling up heterocyclic synthesis, this application note serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. Careful control of reaction parameters, particularly temperature, and adherence to safety protocols are essential for a successful and safe scale-up.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Assessment of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol [1][2]. As a derivative of the 7-azaindole scaffold, a common motif in pharmaceuticals, ensuring its purity is critical for research, development, and quality control purposes[3][4][5][6]. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note:
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of this compound and for identifying and quantifying any related impurities. The method's specificity allows for the separation of the main compound from its degradation products and synthesis-related impurities. Forced degradation studies are essential to develop a stability-indicating HPLC method that can separate all potential degradants from the parent peak[7][8][9][10].
Experimental Protocol:
A. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound; a wavelength around 240 nm is often suitable for such aromatic systems[11].
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25 °C.
B. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
C. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using a photodiode array (PDA) detector.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | [11] |
| Mobile Phase A | 0.1% TFA in Water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Flow Rate | 0.5 mL/min | [11] |
| Detection Wavelength | 240 nm | [11] |
| Temperature | 25 °C | [11] |
Experimental Workflow for HPLC Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Application Note:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure of this compound and for identifying impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard[12][13].
Experimental Protocol:
A. Instrumentation and Materials:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Sample: 5-10 mg of this compound.
-
Solvent: 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) of high purity.
-
Tubes: High-quality 5 mm NMR tubes.
B. Sample Preparation:
-
Accurately weigh the sample directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
C. Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds (for qualitative), >5x T1 (for quantitative).
-
Spectral Width: 0-12 ppm.
-
Temperature: 25 °C.
D. Data Analysis:
-
The chemical shifts, coupling constants, and integration of the proton signals are used to confirm the structure.
-
Impurities will appear as additional peaks in the spectrum. The relative integration of these peaks can provide an estimate of their concentration.
Quantitative Data Summary (¹H NMR in DMSO-d₆):
| Proton | Approximate Chemical Shift (δ) ppm |
| NH (indole) | ~12.1 |
| Aromatic CHs | 7.4 - 8.7 |
| OCH₃ | ~3.3 |
Note: These are typical chemical shift ranges for this class of compounds and may vary slightly.
Experimental Workflow for NMR Analysis:
References
- 1. Buy this compound | 849067-96-5 [smolecule.com]
- 2. 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid methyl ester AldrichCPR 849067-96-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 6. msesupplies.com [msesupplies.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Testing of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives, a class of compounds also known as 7-azaindoles, which have garnered significant interest for their therapeutic potential. This document outlines detailed protocols for key assays to characterize their biological activity, focusing on their role as kinase inhibitors and anticancer agents.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core structure in numerous biologically active compounds. This compound and its derivatives have been identified as potent inhibitors of various protein kinases, including Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K).[1][2] Dysregulation of these kinases is implicated in the pathogenesis of cancer and inflammatory diseases, making their inhibition a key therapeutic strategy. Consequently, robust and reproducible in vitro assays are essential for the screening and characterization of these derivatives.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the reported in vitro activities of various this compound derivatives and related 7-azaindole compounds.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| 4h | FGFR1 | 7 | Not Specified | [2][3][4] |
| FGFR2 | 9 | Not Specified | [2][3][4] | |
| FGFR3 | 25 | Not Specified | [2][3][4] | |
| FGFR4 | 712 | Not Specified | [2][3][4] | |
| Compound 1 | FGFR1 | 1900 | Not Specified | [2] |
| Various Derivatives | JAK3 | 100 - 1000 | Biochemical Inhibition Assay | [5] |
| ITK | 100 - 1000 | Biochemical Inhibition Assay | [5] |
Table 2: Antiproliferative and Cytotoxic Activity of 1H-pyrrolo[2,3-b]pyridine and 7-Azaindole Derivatives
| Compound ID/Series | Cell Line | IC50/GI50 (µM) | Assay Method | Reference |
| 7-AID | HeLa | 16.96 | MTT Assay | [6] |
| MCF-7 | 14.12 | MTT Assay | [6] | |
| MDA-MB-231 | 12.69 | MTT Assay | [6] | |
| ASM-1 to ASM-13 | A549 | >10 | Cytotoxicity Assay | [7] |
| MRC-5 | >10 | Cytotoxicity Assay | [7] | |
| 4-phenylaminopyrrolo[2,3-b]pyridine | HL-60 | Not Specified | Cytotoxicity Assay | [8] |
| 4-phenethylaminopyrrolo[2,3-b]pyridine | HL-60 | Not Specified | Cytotoxicity Assay | [8] |
| Diarylureas (8b, 8g) | A375P | Nanomolar range | Antiproliferative Assay | [9] |
| Diarylamides (9a-e) | A375P | Nanomolar range | Antiproliferative Assay | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific derivative, cell line, or kinase being tested.
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Signaling Pathway
Caption: Kinase converts ATP to ADP while phosphorylating a substrate.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol
-
Reagent Preparation : Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), ATP solution, and substrate solution.
-
Compound Dilution : Serially dilute the test compounds in DMSO, followed by a further dilution in Kinase Buffer.
-
Kinase Reaction :
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT Cell Viability Assay.
Protocol
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation : Incubate the plates for 48 to 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.
Cell Viability/Cytotoxicity Assay (SRB Assay)
This assay is based on the ability of Sulforhodamine B (SRB) to bind to protein components of fixed cells, providing a measure of cell mass.
Experimental Workflow
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of a Focused Library of Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and synthesis of a focused library of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate analogs. This scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The methodologies outlined herein offer versatile and efficient routes to a diverse array of functionalized 7-azaindole derivatives, particularly those with potential as kinase inhibitors.
Design Rationale for a Focused Library
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, making it an attractive scaffold for targeting ATP-binding sites in kinases.[2][3] Our proposed focused library centers on the This compound scaffold, with diversification at the C4 position of the pyridine ring and the C2 and C3 positions of the pyrrole ring. These positions are often targeted for modification in the development of kinase inhibitors to enhance potency and selectivity.
The library design involves the synthesis of a key intermediate, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , which allows for subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C4 position. Further functionalization at the C2 and C3 positions can be achieved through various methods described in the literature.
Synthetic Workflow and Key Reactions
The overall synthetic strategy involves a multi-step process beginning with the construction of the 7-azaindole core, followed by functionalization at key positions. The primary methods for diversification of the core structure are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[4][5][6]
Below is a general workflow for the synthesis of the focused library.
Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the literature. Researchers should optimize conditions for specific substrates.
Protocol 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Key Intermediate)
This protocol is adapted from general procedures for the synthesis and chlorination of 7-azaindole derivatives.[3]
-
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
-
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of halo-azaindoles.[4][6][7]
-
Materials:
-
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Procedure:
-
To a degassed solution of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and the corresponding boronic acid in the solvent mixture, add the palladium catalyst and base.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: C4-Alkynylation via Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of halo-azaindoles.[5][8]
-
Materials:
-
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 2.0 eq)
-
Solvent (e.g., anhydrous DMF or THF)
-
-
Procedure:
-
To a solution of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, CuI, and base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following tables provide representative data for the synthesis of a focused library of this compound analogs, including reaction yields and biological activity against selected kinase targets.
Table 1: Synthesis of C4-Substituted this compound Analogs via Suzuki Coupling
| Entry | R Group (Aryl Boronic Acid) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methoxyphenyl | 92 |
| 3 | 3-Fluorophenyl | 78 |
| 4 | Pyridin-3-yl | 75 |
| 5 | Thiophen-2-yl | 80 |
Table 2: Biological Activity of C4-Substituted Analogs against Kinase Targets (Representative Data)
| Entry | R Group | FGFR1 IC₅₀ (nM) | CDK8 IC₅₀ (nM) |
| 1 | Phenyl | 150 | >1000 |
| 2 | 4-Methoxyphenyl | 85 | 850 |
| 3 | 3-Fluorophenyl | 60 | 600 |
| 4 | Pyridin-3-yl | 45 | 450 |
| 5 | Thiophen-2-yl | 120 | >1000 |
IC₅₀ values are hypothetical and for illustrative purposes based on trends observed in the literature for similar compounds.
Signaling Pathway Visualization
Many 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. The diagram below illustrates a simplified FGFR signaling pathway that can be modulated by inhibitors developed from this focused library.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 4. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Welcome to the technical support center for the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis typically involves the formation of the 7-azaindole core followed by the introduction and/or modification of the carboxylate group at the C5 position.
Low or No Product Yield
Q1: I am not getting any of the desired this compound, or the yield is very low. What are the potential causes?
A1: Low or no yield can stem from several factors throughout the synthetic process. Here are the most common areas to investigate:
-
Purity of Starting Materials: Impurities in the initial reagents, such as substituted pyridines or pyrroles, can interfere with the reaction. For instance, oxidized or degraded 1-aminopyrrole can lead to side reactions and significantly lower the yield. It is advisable to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control is a frequent issue. Many cyclization reactions require specific temperature ranges to proceed optimally.
-
Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of undesired side products. When anhydrous conditions are specified, it is crucial to use dry solvents and flame-dried glassware under an inert atmosphere.
-
-
Catalyst and Reagents:
-
Inappropriate Acid or Base: The strength and stoichiometry of the acid or base used are crucial for reactions like the Fischer indole synthesis or esterification. A catalyst that is too weak may not facilitate the key reaction steps, while one that is too strong can cause decomposition of starting materials or the product.
-
Palladium Catalyst Inactivity: In cross-coupling reactions like the Larock synthesis, the palladium catalyst can be sensitive to air and moisture. Ensure proper handling and use of fresh, active catalysts.
-
Formation of Multiple Products
Q2: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the target compound. What could be the cause?
A2: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.
-
Poor Regioselectivity in Fischer Indole Synthesis: When using unsymmetrical ketones as starting materials, two different enamines can form, leading to a mixture of regioisomeric indole products. The choice of acid catalyst and steric hindrance on the ketone can influence the regioselectivity.
-
Side Reactions in Bartoli Indole Synthesis: While the Bartoli synthesis is effective for 7-substituted indoles, meta- and para-substituted nitroarenes can lead to the formation of anilines as the main product instead of the desired indole.
-
Dimerization of Starting Materials: In some cases, starting materials like picolines can undergo dimerization, leading to byproducts and reducing the availability of the reactant for the main reaction.
Product Purification Challenges
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often effective. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonia in the eluent can help to reduce tailing on the silica gel column.
-
Silica Gel Treatment: Pre-treating the silica gel with the eluent containing the basic modifier can also improve separation.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q4: What are the common synthetic routes to prepare the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?
A4: Several methods are commonly used to synthesize the 7-azaindole core, including:
-
Fischer Indole Synthesis: This involves the reaction of a substituted pyridine-hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
-
Bartoli Indole Synthesis: This method utilizes the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[1][2] It is particularly useful for the synthesis of 7-substituted azaindoles.
-
Larock Indole Synthesis: This is a palladium-catalyzed reaction between an ortho-halo aminopyridine and a disubstituted alkyne.[3]
-
Cyclization Reactions: Starting from appropriately substituted pyrrole and pyridine derivatives, cyclization can be induced using acid catalysts.[4]
Q5: How can I introduce the methyl carboxylate group at the C5 position?
A5: The methyl carboxylate group can be introduced through several methods:
-
Esterification of the Carboxylic Acid: If you have synthesized the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, it can be converted to the methyl ester via Fischer esterification.[5] This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[4][6]
-
Starting from a Precursor with the Ester Group: It is often more efficient to use a starting material that already contains the desired ester functionality. For example, using a substituted pyridine that has a methyl carboxylate group at the appropriate position in a cyclization reaction.
-
Palladium-Catalyzed Carbonylation: If a halo-substituted 7-azaindole is available, a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol can be used to introduce the methyl ester group.
Q6: What are the key parameters to control for improving the yield in a Fischer Indole Synthesis of a 7-azaindole?
A6: To optimize the Fischer Indole Synthesis for 7-azaindoles, consider the following:
-
Acid Catalyst: Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal choice depends on the specific substrates, and screening different catalysts is recommended.
-
Temperature: The reaction often requires elevated temperatures to drive the[7][7]-sigmatropic rearrangement. However, excessively high temperatures can lead to decomposition. Careful temperature control is crucial.
-
Electronic Effects: The electron-deficient nature of the pyridine ring can make the reaction challenging. The presence of electron-donating groups on the pyridylhydrazine can improve the reaction outcome.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of 7-azaindole synthesis, which is the core of the target molecule. Note that specific yields for this compound are not always available in the literature, so data for related 7-azaindole derivatives are presented as a guide.
Table 1: Influence of Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Substrate | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazone of a ketone | Variable, often moderate to good | [8] |
| H₂SO₄ | Phenylhydrazone of a ketone | Variable, can be high | [9] |
| Polyphosphoric acid (PPA) | Phenylhydrazone of a ketone | Often good to excellent | [8] |
| BF₃·OEt₂ | Phenylhydrazone of a ketone | Can be effective | [10] |
Table 2: General Yields for Different 7-Azaindole Synthesis Methods
| Synthetic Method | Starting Materials | General Yield Range (%) | Reference |
| Fischer Indole Synthesis | Pyridylhydrazine + Ketone/Aldehyde | 20 - 70 | [7][10] |
| Bartoli Indole Synthesis | ortho-Nitropyridine + Vinyl Grignard | 40 - 80 | [11] |
| Larock Indole Synthesis | ortho-Iodoaminopyridine + Alkyne | Good to excellent | [3] |
| Suzuki Coupling | 5-Bromo-7-azaindole + Boronic acid | 83 - 93 (for one step) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 7-Azaindole Derivative
-
Hydrazone Formation:
-
Dissolve the substituted pyridylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the resulting hydrazone by filtration or extraction.
-
-
Cyclization:
-
Add the dried hydrazone to a solution of the acid catalyst (e.g., polyphosphoric acid, or a solution of a Lewis acid in an appropriate solvent).
-
Heat the reaction mixture to the optimal temperature (typically between 80°C and 150°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto ice-water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Esterification of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in methanol (used in excess as the solvent).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl ester by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding syntheses.
General Synthetic Pathway
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of 7-azaindole esters"
Welcome to the technical support center for the synthesis of 7-azaindole esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the esterification of 7-azaindole carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Incomplete Esterification
Question: I am observing a low yield of my desired 7-azaindole ester, and my starting carboxylic acid is still present. What are the common causes and how can I improve the conversion?
Answer: Incomplete esterification is a frequent issue and can be attributed to several factors, primarily the reversible nature of the Fischer-Speicher esterification reaction.
Troubleshooting Steps:
-
Excess Alcohol: Employing the alcohol reactant as the solvent or using a large excess (10-20 equivalents) can shift the equilibrium towards the product side.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. To mitigate this, consider the following:
-
Azeotropic Removal: If the alcohol forms an azeotrope with water (e.g., isopropanol, n-butanol), using a Dean-Stark apparatus can effectively remove water as it is formed.
-
Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.
-
-
Catalyst Choice and Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. Typically, 0.1-0.2 equivalents are sufficient. For acid-sensitive substrates, milder coupling reagents can be an alternative (see Section 3).
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Increasing the temperature can accelerate the reaction but may also promote side reactions like decarboxylation.
2. Decarboxylation
Question: I am losing my carboxyl group and forming 7-azaindole instead of the desired ester. How can I prevent this?
Answer: Decarboxylation, the loss of CO₂, is a common side reaction, particularly with heteroaromatic carboxylic acids like those of 7-azaindole, especially at elevated temperatures. The electron-rich nature of the 7-azaindole ring can facilitate this process.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Aim for the lowest effective temperature that allows for a reasonable reaction rate. A patent for the decarboxylation of heterocyclic carboxylic acids suggests that for similar structures, decarboxylation can occur at temperatures ranging from 85-150 °C.[1]
-
Milder Reaction Conditions: If high temperatures are required for esterification, consider alternative methods that proceed under milder conditions:
-
Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can facilitate ester formation at or below room temperature.
-
Acid Chlorides/Anhydrides: Convert the carboxylic acid to a more reactive acid chloride or anhydride, which will then react with the alcohol under milder conditions, often just with a non-nucleophilic base like triethylamine.
-
3. N-Acylation/N-Alkylation
Question: I am observing a byproduct with a mass corresponding to the acylation or alkylation of the 7-azaindole nitrogen. How can this be avoided?
Answer: The pyrrolic nitrogen (N1) of the 7-azaindole ring is nucleophilic and can compete with the alcohol for the acylating agent, leading to the formation of an N-acyl-7-azaindole byproduct. Similarly, under certain conditions, alkylation of the ring nitrogens can occur.
Troubleshooting Steps:
-
N-Protection: If N-acylation is a significant issue, consider protecting the N1-H of the 7-azaindole ring with a suitable protecting group (e.g., Boc, Ts) before performing the esterification. The protecting group can be removed in a subsequent step.
-
Choice of Esterification Method:
-
Fischer Esterification: Under acidic conditions, the pyridine nitrogen (N7) is protonated, which deactivates the ring towards electrophilic attack and can minimize side reactions at this position. However, the N1-H remains reactive.
-
Coupling Reagents: When using coupling reagents like DCC/DMAP, DMAP acts as a nucleophilic catalyst, forming a reactive intermediate. The free N1-H of the azaindole can compete with the alcohol for this intermediate. Using a stoichiometric amount of a non-nucleophilic base may help to deprotonate the carboxylic acid preferentially. A study on the N-acylation of indoles using DCC and DMAP highlights the possibility of this side reaction.[2]
-
-
Avoid Alkyl Halides with Base: When preparing esters from the carboxylate salt and an alkyl halide, the N1-anion of the 7-azaindole can also be alkylated. If this method is necessary, careful optimization of the base and reaction conditions is required to favor O-alkylation over N-alkylation.
Quantitative Data Summary
While specific quantitative data for side reactions in 7-azaindole ester synthesis is not extensively published in a comparative format, the following table summarizes the potential side reactions and the reaction conditions that may influence their formation.
| Side Reaction | Influencing Factors | Method to Minimize | Potential Yield Loss (Estimate) |
| Incomplete Esterification | Equilibrium nature of reaction, presence of water, insufficient catalyst, low temperature/short reaction time. | Use excess alcohol, remove water (Dean-Stark or molecular sieves), optimize catalyst loading and reaction time/temperature. | 5-50% |
| Decarboxylation | High reaction temperatures, prolonged reaction times. | Use lower temperatures, employ milder esterification methods (e.g., coupling reagents). | 5-30% |
| N-Acylation | Use of coupling reagents (e.g., DCC/DMAP) with unprotected N1-H. | Protect the N1-H prior to esterification, optimize base and stoichiometry. | 5-20% |
| N-Alkylation | Use of alkyl halides with a base for esterification. | Use alternative esterification methods, careful optimization of reaction conditions. | 5-20% |
Key Experimental Protocols
Protocol 1: Fischer-Speicher Esterification of 7-Azaindole-2-carboxylic Acid
This protocol is a general procedure and may require optimization for specific substrates.
-
Dissolution: Suspend 7-azaindole-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: DCC/DMAP Mediated Esterification of 7-Azaindole-3-carboxylic Acid
This method is suitable for acid-sensitive substrates or when milder conditions are required.
-
Initial Setup: To a solution of 7-azaindole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Esterification and Competing Side Reactions
Caption: Overview of 7-azaindole ester synthesis and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
Caption: Troubleshooting guide for low yield in 7-azaindole ester synthesis.
References
"purification challenges of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad or multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.
-
Low yield of the desired product after initial extraction and solvent removal.
Possible Causes:
-
Incomplete reaction, leaving starting materials.
-
Formation of side products, such as dimers of starting materials like picoline derivatives.[1]
-
Inadequate extraction procedure failing to remove all water-soluble impurities.
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent. Adjusting reaction time, temperature, and stoichiometry of reagents can minimize the formation of side products.
-
Improve Extraction Protocol:
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove most of the water and water-soluble impurities.
-
Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Issue 2: Difficulty in Separating Closely-Related Impurities
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Persistent impurities observed in NMR or LC-MS analysis even after multiple purification attempts.
Possible Causes:
-
Presence of structurally similar impurities, such as isomers or analogs formed during synthesis.
-
Inappropriate selection of solvent system for chromatography.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer higher resolution than standard column chromatography.
-
Recrystallization: This technique can be highly effective for removing small amounts of impurities. The choice of solvent is critical.
-
Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying the derivative by recrystallization, and then reverting it to the original product can be an effective strategy.
Issue 3: Product Degradation During Purification
Symptoms:
-
Appearance of new spots on TLC during column chromatography.
-
Low recovery of the product after purification.
-
Color change of the product fractions.
Possible Causes:
-
Instability of the compound on silica gel, which can be acidic.
-
Prolonged exposure to acidic or basic conditions during work-up or chromatography.
-
Sensitivity to air or light.
Solutions:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine mixed in the eluent to neutralize acidic sites.
-
Minimize Exposure Time: Run flash column chromatography instead of gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Work under Inert Atmosphere: If the compound is suspected to be sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to protect light-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look out for in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side products in the synthesis of related 7-azaindoles can include dimers of the starting materials, particularly from picoline derivatives.[1] Incomplete reactions can also lead to the presence of unreacted starting materials.
Q2: What is a good starting solvent system for column chromatography purification?
A2: A common solvent system for purifying 1H-pyrrolo[2,3-b]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. For example, a gradient of 5% to 40% ethyl acetate in hexanes can be a good starting point.
Q3: My compound "oils out" during recrystallization. What can I do?
A3: "Oiling out" occurs when the solute separates as a liquid instead of forming crystals. To troubleshoot this:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a different solvent or solvent mixture: The solubility profile of your compound might be too steep in the chosen solvent. Try a solvent in which the compound is less soluble at higher temperatures. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can also be effective.
-
Increase the solvent volume: The solution might be too concentrated. Add more hot solvent to fully dissolve the oil and then attempt to recrystallize from a more dilute solution.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q4: Can I purify this compound without using column chromatography?
A4: Yes, depending on the purity of the crude product. If the crude material is a solid and the impurities are present in small amounts, recrystallization can be a highly effective purification method. If the impurities are non-volatile and the product is thermally stable, vacuum distillation could be an option, although less common for this type of compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise or linear gradient can be used.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes), and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if needed):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Cooling:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes |
| Expected Purity | >95% | >98% |
| Key Advantage | Good for separating complex mixtures | Excellent for removing small amounts of impurities from a solid |
| Common Issue | Co-elution of similar impurities | "Oiling out" of the product |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
"troubleshooting guide for the cyclization step in pyrrolo[2,3-b]pyridine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cyclization step in the synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Cyclization Step
This guide addresses common issues encountered during the formation of the pyrrolo[2,3-b]pyridine ring system. The appropriate section should be consulted based on the specific synthetic strategy employed.
FAQ 1: Low or No Yield of the Desired Pyrrolo[2,3-b]pyridine
Possible Cause 1: Inappropriate Reaction Conditions for the Chosen Synthetic Route.
Many classical indole syntheses require modification for the successful synthesis of 7-azaindoles due to the electron-deficient nature of the pyridine ring.
-
Recommendation: Reaction conditions should be optimized for the specific substrate. For instance, Fischer indole synthesis with pyridylhydrazines may require stronger acids or higher temperatures compared to their phenylhydrazine counterparts. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[1][2]
Possible Cause 2: Poor Quality of Starting Materials.
-
Recommendation: Ensure the purity of starting materials. For example, in a Larock synthesis, the ortho-iodo or bromo-aminopyridine must be free of impurities that could poison the palladium catalyst. Similarly, in a Fischer indole synthesis, the pyridylhydrazine should be pure, as impurities can lead to numerous side products.
Possible Cause 3: Inefficient Catalyst or Inappropriate Ligand (for catalyst-based reactions).
-
Recommendation: For palladium-catalyzed reactions like the Larock synthesis, the choice of ligand can be critical. If standard ligands like triphenylphosphine (PPh₃) are ineffective, consider more electron-rich or sterically hindered phosphine ligands, or N-heterocyclic carbene (NHC) ligands, which have shown high efficiency.[3] The catalyst's oxidation state and purity are also crucial.
FAQ 2: Formation of Significant Side Products
Possible Cause 1: Unwanted Side Reactions Specific to the Synthetic Route.
-
Fischer Indole Synthesis: The[4][4]-sigmatropic rearrangement can be disfavored due to the electron-deficient pyridine ring, leading to decomposition or alternative reaction pathways.[5]
-
Madelung Synthesis: The harsh conditions (strong base, high temperature) can cause decomposition of starting materials or products.[6]
-
Larock Synthesis: Incorrect regioselectivity can be an issue with unsymmetrical alkynes, leading to a mixture of isomers.[7]
-
Recommendation:
-
For the Fischer indole synthesis , using polyphosphoric acid (PPA) as the catalyst can promote the desired cyclization.[8]
-
For the Madelung synthesis , milder conditions using bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at lower temperatures have been developed.[6]
-
For the Larock synthesis , the regioselectivity can be influenced by the steric and electronic properties of the alkyne substituents and the choice of catalyst and ligands.[3][7]
-
Possible Cause 2: Dimerization or Polymerization of Starting Materials.
-
Recommendation: This can be prevalent in reactions run at high concentrations. Using high-dilution conditions can sometimes minimize intermolecular side reactions, favoring the desired intramolecular cyclization. This is particularly relevant for the Thorpe-Ziegler reaction.
FAQ 3: Reaction Fails to Go to Completion
Possible Cause 1: Insufficient Reaction Time or Temperature.
-
Recommendation: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be beneficial. However, be cautious of potential side product formation with extended heating. Microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[2]
Possible Cause 2: Deactivation of the Catalyst.
-
Recommendation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate purity and are properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for various pyrrolo[2,3-b]pyridine synthesis methods found in the literature. This data can serve as a baseline for optimizing your own experiments.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | 2-Pyridylhydrazine, Ketone | Polyphosphoric Acid (PPA) | - | 180 | 24 | Moderate | [8] |
| Madelung Synthesis | N-(pyridin-2-yl)acetamide | Na/K alkoxide | Hexane/THF | 200-400 | - | Variable | [6] |
| Madelung (modified) | N-(pyridin-2-yl)acetamide | nBuLi or LDA | THF | -20 to 25 | - | Improved | [6] |
| Larock Synthesis | o-Iodo-N-acetyl-2-aminopyridine, Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃, LiCl | DMF | 100 | - | Good | [7] |
| Iron-catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, Terminal Alkyne | Fe(acac)₃, K₂CO₃ | 1,4-Dioxane | 130 (MW) | 1 | 72-93 | [2] |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | LDA | THF | -40 | 2 | 80-82 | [9] |
Experimental Protocol: Iron-Catalyzed Cyclization for 2-Substituted-7-Azaindole Synthesis
This protocol is a representative example of a modern, efficient method for the synthesis of the pyrrolo[2,3-b]pyridine core.[2]
Materials:
-
3-Iodo-pyridin-2-ylamine
-
Substituted terminal alkyne
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a microwave reactor vial, add 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (1.2 mmol), Fe(acac)₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 60 minutes.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the cyclization step of pyrrolo[2,3-b]pyridine synthesis.
Caption: Troubleshooting workflow for pyrrolo[2,3-b]pyridine cyclization.
Logical Relationship of Common Synthetic Routes
This diagram shows the relationship between common starting material types and the cyclization strategies used to form the pyrrolo[2,3-b]pyridine core.
Caption: Common synthetic routes to the pyrrolo[2,3-b]pyridine core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of Pyrrolo[2,3-b]pyridines
Welcome to the Technical Support Center for the N-alkylation of pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this important reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to support the optimization of your synthetic procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of pyrrolo[2,3-b]pyridines and offers potential solutions in a question-and-answer format.
Q1: I am observing low to no conversion of my starting pyrrolo[2,3-b]pyridine. What are the likely causes and how can I improve the yield?
A1: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. If you are using a weaker base like potassium carbonate (K₂CO₃), ensure your solvent can facilitate the reaction. For instance, reactions in DMF are often more effective with K₂CO₃ than in less polar solvents like acetone.[1]
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions. Microwave irradiation can be an effective method to rapidly heat the reaction and often leads to significantly reduced reaction times and improved yields.[2]
-
Alkylating Agent Reactivity: The nature of the alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to employ more forcing conditions (stronger base, higher temperature) or add a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction in situ.
-
Steric Hindrance: If your pyrrolo[2,3-b]pyridine or alkylating agent is sterically hindered, the reaction may be sluggish. In such cases, using a less hindered base and allowing for longer reaction times may be necessary.
Q2: My reaction is producing a mixture of N1 and N7 alkylated isomers. How can I improve the regioselectivity?
A2: The N-alkylation of pyrrolo[2,3-b]pyridine can occur at either the N1 (pyrrole) or N7 (pyridine) position, leading to regioisomers. Controlling this selectivity is a common challenge.
-
N7-Selective Alkylation: A mild procedure for the selective alkylation of the N7 position of the related 7-azaindazole scaffold involves using an alkyl halide in butanone without the addition of a base. This method's selectivity is attributed to the higher intrinsic nucleophilicity of the pyridine nitrogen in the absence of a strong base.
-
N1-Selective Alkylation: Deprotonation with a strong base like NaH in DMF typically favors alkylation at the N1 position. The resulting anion is more localized on the pyrrole nitrogen, making it the more nucleophilic site.
-
Influence of Substituents: The electronic nature of substituents on the pyrrolo[2,3-b]pyridine ring can influence the regioselectivity. Electron-withdrawing groups can affect the relative nucleophilicity of the two nitrogen atoms.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different, allowing for separation.
Q3: I am observing the formation of dialkylated or other side products. How can I minimize these?
A3: The formation of undesired side products can be a significant issue, leading to lower yields of the desired product and complicating purification.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent to minimize dialkylation. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged reaction times or excessive heat.
-
Choice of Base: The use of an appropriate base is crucial. For instance, cesium carbonate (Cs₂CO₃) is known to promote mono-N-alkylation and suppress overalkylation in some amine alkylations.
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for N-alkylation of pyrrolo[2,3-b]pyridines?
A1: The most frequently employed conditions involve the use of a base to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent. Common combinations include:
-
Sodium hydride (NaH) in N,N-dimethylformamide (DMF) or tetrahydrofuran (THF): This is a robust method for achieving N1-alkylation.
-
Potassium carbonate (K₂CO₃) in DMF or acetonitrile: A milder and often more practical alternative to NaH.[1]
-
Cesium carbonate (Cs₂CO₃) in acetonitrile or DMF: Can offer improved yields and selectivity in some cases.
Q2: Can I use microwave-assisted heating for this reaction?
A2: Yes, microwave irradiation is an effective technique for accelerating the N-alkylation of pyrrolo[2,3-b]pyridines and related heterocycles. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent depends on the base and the solubility of your starting materials.
-
Polar aprotic solvents like DMF, THF, and acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the pyrrolo[2,3-b]pyridine anion.
-
DMF is a good all-around solvent for many N-alkylation reactions due to its high boiling point and ability to dissolve a wide range of substrates and bases.
-
Acetonitrile is a good choice for reactions with bases like K₂CO₃ and Cs₂CO₃, especially when refluxing temperatures are required.
-
THF is commonly used with strong bases like NaH, often at lower temperatures.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers and dialkylated products, other potential side reactions include:
-
C-alkylation: While less common for the pyrrole ring in this scaffold compared to indoles, C-alkylation can sometimes occur, especially if the N1 position is sterically hindered.
-
Decomposition of starting materials or products: Some substituted pyrrolo[2,3-b]pyridines or alkylating agents may be unstable under strongly basic or high-temperature conditions.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of pyrrolo[2,3-b]pyridines and related compounds under various conditions.
Table 1: Conventional N-Alkylation Conditions
| Pyrrolo[2,3-b]pyridine Derivative | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrrole-2-carboxylate | Propargyl bromide | K₂CO₃ (4.0) | DMF | RT | 14 | 87 | [1] |
| 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1-Bromobutane | K₂CO₃ (3.3) | DMF | 120 | 0.3 (addition) + reaction time | 34 | [2] |
| 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1-Bromohexane | K₂CO₃ (3.3) | DMF | 120 | 0.3 (addition) + reaction time | 40 | [2] |
Table 2: Microwave-Assisted N-Alkylation Conditions
| Pyrrolo[2,3-b]pyridine Derivative | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Bromoalkane (various) | K₂CO₃ (3.3) | DMF | 170 | 40 | 150 | up to 80 | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Gas evolution (H₂) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
-
To a round-bottom flask, add the pyrrolo[2,3-b]pyridine (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids and wash them with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-Alkylation
-
In a 10 mL microwave pressure vial, combine the pyrrolo[2,3-b]pyridine (1.0 eq.), potassium carbonate (3.3 eq.), the alkylating agent (3.3 eq.), and a catalytic amount of 18-crown-6.
-
Add DMF (e.g., 1.5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 170 °C) and power (e.g., 150 W) for the specified time (e.g., 40 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional protocols (e.g., extraction and purification).
Visualizations
Caption: General experimental workflow for the N-alkylation of pyrrolo[2,3-b]pyridines.
Caption: Troubleshooting logic for common issues in N-alkylation of pyrrolo[2,3-b]pyridines.
References
Technical Support Center: Purification of Crude Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of crude methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in your crude product will largely depend on the synthetic route employed. For common syntheses, such as those involving Fischer indole synthesis variations, potential impurities include:
-
Unreacted Starting Materials: Depending on the specific pathway, these could include substituted pyridines or pyrroles.
-
Side-Reaction Products: Unwanted byproducts can arise from incomplete cyclization or alternative reaction pathways of the starting materials.[1][2]
-
Positional Isomers: During the cyclization step, the formation of isomeric pyrrolopyridines is possible.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) if exposed to acidic or basic conditions during workup or storage.[3]
-
Residual Catalysts and Reagents: Traces of acid or base catalysts, as well as coupling reagents, may remain.
-
Solvent Residues: Residual solvents from the reaction or initial workup may be present.
Q2: My crude product is a dark oil or an amorphous solid. How can I induce crystallization?
A2: "Oiling out" or the formation of an amorphous solid instead of crystals can be a common issue, often caused by rapid cooling, high impurity levels, or an unsuitable solvent.[4] To induce crystallization, you can try the following:
-
Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution.[4]
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or in a desiccator. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Solvent-Antisolvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. Then, allow it to stand.
Q3: I am losing a significant amount of my product during purification. How can I improve my yield?
A3: Low recovery can be due to several factors. To improve your yield:
-
Optimize Recrystallization: Ensure you are using a minimal amount of hot solvent for dissolution to maintain a supersaturated solution upon cooling. Avoid excessively long boiling times which can lead to sample decomposition or solvent loss.
-
Column Chromatography: Avoid using overly broad columns or an excessive amount of stationary phase, which can lead to greater product retention. Ensure the chosen eluent system provides good separation from impurities without excessive band broadening.
-
Careful Fraction Collection: When using column chromatography, collect smaller fractions and analyze them by thin-layer chromatography (TLC) to avoid combining pure fractions with impure ones.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly. | Select a solvent with a lower boiling point. Dilute the solution with more hot solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4] |
| No crystals form upon cooling. | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. Cool the solution to a lower temperature (e.g., in a freezer). |
| Low recovery of pure product. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the funnel and filter paper for hot filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb some of your product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[5][6] A small amount of a highly polar solvent like methanol may be needed for very polar impurities. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.[7][8] |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking or tailing of spots on TLC/column. | The compound is acidic or basic. The sample is overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). Load a smaller amount of the crude product onto the column. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Ideal solvents will dissolve the compound when hot but not at room temperature.
-
Promising solvents for pyrrolopyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.[5][9]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography on silica gel.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives good separation of your product from impurities (a target Rf value for the product is typically 0.2-0.4).
-
A common starting eluent system is a mixture of hexane and ethyl acetate.[5][6]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column in order of increasing polarity.[10]
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide hypothetical quantitative data for the purification of crude this compound. Actual results will vary depending on the purity of the crude material and the specific conditions used.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Notes |
| Ethanol | Sparingly Soluble | Soluble | Good | A viable option for recrystallization. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Another good single-solvent option. |
| Hexane | Insoluble | Insoluble | N/A | Can be used as an anti-solvent. |
| Ethyl Acetate / Hexane | Variable | Soluble | Excellent | A promising mixed-solvent system. |
| Dichloromethane | Soluble | Soluble | Poor | Too soluble at room temperature. |
Table 2: Column Chromatography Elution Parameters
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of polar organic molecules. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate) | Allows for the elution of compounds with a range of polarities. The gradient can be optimized based on TLC analysis.[5][6] |
| Monitoring | TLC with UV visualization (254 nm) | This compound is expected to be UV active. |
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Caption: Basic troubleshooting decision tree.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 849067-96-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solubility of Pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the solubility of pyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-b]pyridine derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-b]pyridines. The primary strategies can be broadly categorized into three main approaches:
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Chemical Modification: Altering the chemical structure of the molecule to introduce more polar or ionizable groups.
-
Physical Modification: Modifying the solid-state properties of the compound to enhance its dissolution rate.
-
Formulation-Based Approaches: Incorporating the compound into a delivery system that improves its solubilization in aqueous media.
Q2: How does substituting an indole core with a pyrrolo[2,3-b]pyridine (7-azaindole) core affect solubility?
A2: Replacing an indole ring with a 7-azaindole moiety can enhance aqueous solubility.[1] The additional nitrogen atom in the pyridine ring of the 7-azaindole structure introduces a hydrogen bond acceptor site, which can improve interactions with water.[2]
Q3: What specific structural modifications can I make to my pyrrolo[2,3-b]pyridine derivative to increase its solubility?
A3: Several structural modifications can be effective:
-
Introduction of Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase polarity and hydrogen bonding potential.
-
Addition of Ionizable Groups: Incorporating acidic or basic moieties allows for salt formation, which often leads to a significant increase in aqueous solubility.
-
Attachment of Solubilizing Moieties: Attaching larger, highly soluble groups, such as morpholine, can dramatically improve solubility. For instance, the addition of a morpholine group to a related heterocyclic core increased the water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).
-
Disruption of Molecular Planarity: Introducing non-planar or bulky groups can disrupt the crystal lattice packing of the solid, which may lead to improved solubility.
Q4: What are the common formulation strategies for poorly soluble pyrrolo[2,3-b]pyridine derivatives?
A4: Common formulation strategies include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior.
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers that improve solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
Troubleshooting Guides
Issue 1: Chemical modification improved solubility but compromised biological activity.
| Possible Cause | Troubleshooting Step |
| The modification site is critical for binding to the biological target. | * Analyze the structure-activity relationship (SAR) of your compound series to identify regions where modifications are better tolerated. * Use computational modeling (e.g., molecular docking) to visualize the binding pose and identify solvent-exposed regions where modifications are less likely to interfere with binding. |
| The introduced functional group has an unfavorable interaction with the target. | * Consider bioisosteric replacements for the introduced group that retain the desired physicochemical properties but have a different electronic or steric profile. |
Issue 2: Salt formation did not significantly improve solubility.
| Possible Cause | Troubleshooting Step |
| The pKa of the ionizable group is not suitable for the desired pH range. | * Measure the pKa of your compound. * Select a counterion that will form a salt with a pH-solubility profile appropriate for your application. |
| The salt has low lattice energy and does not readily dissociate. | * Experiment with different counterions to find one that forms a more soluble salt. |
| The common ion effect is suppressing dissolution. | * If using a buffer, ensure that the buffer ions do not have a common ion with the salt form of your compound. |
Issue 3: A nanosuspension of the pyrrolo[2,3-b]pyridine derivative is unstable and aggregates over time.
| Possible Cause | Troubleshooting Step |
| Insufficient steric or electrostatic stabilization. | * Incorporate stabilizers such as surfactants (e.g., polysorbates) or polymers (e.g., HPMC, PVP) into the formulation. |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | * Optimize the particle size distribution during the manufacturing process. * Select a stabilizer that effectively adsorbs to the particle surface and prevents molecular diffusion. |
Quantitative Data on Solubility of Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the aqueous solubility of various 3,5-disubstituted 7-azaindole derivatives, highlighting the impact of different substituents.
| Compound ID | R1 (Position 3) | R2 (Position 5) | Aqueous Solubility (µM) |
| 13a | 2-cyanophenyl | 4-fluorophenyl | 1.1 |
| 13b | 4-cyanophenyl | 4-fluorophenyl | 1.2 |
| 13c | phenyl | 4-fluorophenyl | 3.5 |
| 13d | 4-chlorophenyl | 4-fluorophenyl | 1.1 |
| 13g | 4-methoxyphenyl | 4-fluorophenyl | 2.1 |
| 13r | 4-aminophenyl | 4-fluorophenyl | 11.2 |
| 13t | 4-nitrophenyl | 4-fluorophenyl | 2.3 |
| 29d | 4-cyanophenyl | 3-pyridyl | >10 |
Data adapted from a study on 3,5-disubstituted-7-azaindoles.[1]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of the Pre-suspension:
-
Disperse the pyrrolo[2,3-b]pyridine derivative in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Stir the mixture at high speed (e.g., 2000 rpm) for 2-4 hours to ensure thorough wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles.
-
Collect the resulting nanosuspension.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve the pyrrolo[2,3-b]pyridine derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol, acetone) in a specific ratio (e.g., 1:1, 1:2 drug-to-polymer).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed on the wall of the flask.
-
-
Final Processing:
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Perform solid-state characterization using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Conduct dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Strategies for Solubility Enhancement.
References
"addressing regioselectivity issues in the functionalization of 7-azaindoles"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the chemical modification of 7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for functionalization on the 7-azaindole core, and what is their general order of reactivity?
The reactivity of the 7-azaindole core is dictated by the electron distribution between the electron-rich pyrrole ring and the electron-deficient pyridine ring. Generally, electrophilic substitution is favored on the pyrrole ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > C6 > C4 > C5. Functionalization of the pyridine ring positions (C4, C5, C6) is more challenging and often requires specific strategies like directed metalation or C-H activation.
Q2: I am attempting an electrophilic substitution (e.g., halogenation, nitration) and obtaining a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 position?
Achieving high selectivity for the C3 position in electrophilic substitutions is a common challenge. Here are several strategies to enhance C3 regioselectivity:
-
Protecting Group Strategy: Introduction of a bulky protecting group at the N1 position can sterically hinder attack at the C2 position, thereby favoring substitution at C3.
-
Reaction Conditions: Lowering the reaction temperature can often improve selectivity. Additionally, the choice of solvent can influence the regiochemical outcome. It is advisable to screen various solvents.
-
Catalyst System: For certain reactions, the choice of catalyst is critical. For instance, iodine-catalyzed methods have been shown to be highly regioselective for C3 chalcogenation.[1][2]
Q3: How can I achieve functionalization on the pyridine ring, specifically at the C6 position?
Functionalizing the pyridine ring is generally more difficult than the pyrrole ring. Here are two effective methods for targeting the C6 position:
-
Directed ortho-Metalation (DoM): By placing a directed metalation group (DMG), such as a carbamoyl group, on the N7 nitrogen, you can direct lithiation specifically to the C6 position.[3][4][5] Subsequent quenching with an electrophile will introduce the desired functionality at C6.
-
Palladium-Catalyzed C-H Activation: C6 arylation can be achieved using a palladium catalyst. This reaction often requires the 7-azaindole to be converted to its N-oxide, which acts as a directing group.[6]
Q4: Is it possible to selectively functionalize the C2 position?
Yes, selective C2 functionalization can be achieved, primarily through a Directed ortho-Metalation (DoM) strategy. By placing a suitable directing group on the N1 nitrogen, you can direct metalation to the C2 position, followed by reaction with an electrophile. A "directed metalation group dance" strategy has also been reported, where a carbamoyl group is first used to functionalize the C6 position from N7, then isomerized to N1 to direct a second functionalization at C2.[3][4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Symptoms:
-
A mixture of metalated isomers is obtained (e.g., C2 and C6).
-
Low yield of the desired functionalized product.
-
Recovery of starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Directing Group (DMG) Placement | For C6 functionalization, ensure the DMG is on N7. For C2 functionalization, the DMG should be on N1. |
| Inappropriate Base or Reaction Conditions | The choice of base is critical. Lithium diisopropylamide (LDA) is commonly used.[3] Reaction temperature should be strictly controlled, typically at -78 °C. |
| Steric Hindrance | If the substrate is already heavily substituted, this may impede the approach of the base. Consider a less sterically demanding base or a different synthetic route. |
| Competitive N-H Deprotonation | Ensure complete deprotonation at the desired nitrogen by using a sufficient excess of a strong base before attempting the ortho-metalation. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed C-H Activation
Symptoms:
-
Low conversion of starting material.
-
Formation of undesired byproducts.
-
Decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or perform a pre-activation step if necessary. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst stability and reactivity. DavePhos has been reported to be effective for C6 arylation.[6] |
| Oxidant Issues | For oxidative C-H functionalization, the choice and amount of oxidant are critical. Ensure the oxidant is fresh and used in the correct stoichiometry. |
| Incorrect Solvent or Temperature | Toluene at 110 °C has been used successfully for C6 arylation.[6] Screen different solvents and temperatures to optimize the reaction. |
Data Summary Tables
Table 1: Regioselectivity in Directed ortho-Metalation (DoM) of 7-Azaindole Derivatives
| Directing Group (Position) | Base | Position Functionalized | Electrophile | Yield (%) | Reference |
| Carbamoyl (N7) | LDA | C6 | I₂ | 95 | [3] |
| Carbamoyl (N1) | LDA | C2 | I₂ | 90 | [3] |
| Carbamoyl (N1) | LDA | C2 | MeOD | 90 | [3][4] |
| Carbamoyl (N7) | LDA | C6 | S₂Me₂ | 85 | [3] |
Table 2: Regioselectivity in C3 Functionalization of 7-Azaindoles
| Reaction Type | Catalyst/Reagent | Position Functionalized | Functional Group | Yield (%) | Reference |
| Sulfenylation | I₂/DMSO | C3 | Thiophenyl | 71-90 | [1] |
| Selenylation | I₂/DMSO | C3 | Selenophenyl | 68-80 | [1] |
| Alkenylation | Pd(OAc)₂/PPh₃ | C3 | Alkenyl | up to 85 | [7] |
| Aza-Friedel-Crafts | None (thermal) | C3 | Aminoalkyl | up to 95 | [8] |
Experimental Protocols
Protocol 1: Regioselective C6-Iodination of 7-Azaindole via DoM
This protocol is adapted from the work of Snieckus and coworkers.[3]
-
Protection: React 7-azaindole with a suitable carbamoyl chloride in the presence of a base to install the carbamoyl directing group at the N7 position.
-
Metalation: Dissolve the N7-carbamoyl-7-azaindole in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of LDA (2.2 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add a solution of iodine (I₂) in THF to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C6-iodinated 7-azaindole.
Protocol 2: Regioselective C3-Sulfenylation of 7-Azaindole
This protocol is based on the iodine-catalyzed method reported by Kumar et al.[1]
-
Reaction Setup: To a solution of 7-azaindole (1.0 equivalent) and thiophenol (1.1 equivalents) in DMSO, add iodine (20 mol %).
-
Reaction: Heat the mixture at 80 °C for 6 hours in open air.
-
Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C3-sulfenylated 7-azaindole.
Visualizations
Caption: Overview of regioselective functionalization strategies for the 7-azaindole core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming poor reproducibility in methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to help overcome issues with poor reproducibility and low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold?
A1: Several classical indole syntheses can be adapted to produce the 7-azaindole core. The most frequently employed methods include modifications of the Fischer, Madelung, and Bartoli indole syntheses.[1] Each of these routes has its own advantages and is suited for different starting materials and substitution patterns. Newer methods, including palladium-catalyzed cross-coupling reactions, are also being developed.[2]
Q2: I am experiencing very low yields in my reaction. What are the likely causes?
A2: Low yields in the synthesis of 7-azaindole derivatives are a common issue and can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is often highly sensitive to temperature and the choice and concentration of the acid or base catalyst.[3]
-
Poor Quality Starting Materials: Impurities in the starting materials can lead to the formation of side products and inhibit the desired reaction.
-
Steric Hindrance: Bulky substituents on the precursors can impede the cyclization step.
-
Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of intermediates.
Q3: I am observing significant side product formation. What are the most common side reactions?
A3: Side product formation is a frequent challenge. Depending on the synthetic route, common side reactions may include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization conditions are not optimal.
-
Dimerization or Polymerization: Starting materials or reactive intermediates may self-condense under the reaction conditions.
-
Rearrangement Products: Unexpected molecular rearrangements can occur, particularly under strong acidic or basic conditions at high temperatures.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts.
Q4: Purification of the final product is proving difficult. What are some effective purification strategies?
A4: The purification of 7-azaindole derivatives can be challenging due to their polarity and potential for multiple closely related byproducts. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. In some cases, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by reducing tailing on the silica gel. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inappropriate Catalyst | The choice of acid (e.g., polyphosphoric acid, ZnCl₂, p-TsOH) or base (e.g., sodium ethoxide, n-BuLi) is critical.[3][4] Experiment with different catalysts and concentrations based on literature for similar substrates. |
| Poor Quality of Reagents | Ensure starting materials are pure. Recrystallize or purify reagents if necessary. Use dry solvents, as moisture can quench strong bases or hydrolyze intermediates. |
| Atmosphere Control | Some reactions, particularly those involving organometallic intermediates or strong bases, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Reaction Time | Monitor the reaction closely by TLC. A shorter or longer reaction time may be necessary to maximize the desired product and minimize the formation of degradation products. |
| Side Reactions | Consider lowering the reaction temperature to reduce the rate of side reactions. The order of reagent addition can also influence the product distribution. |
| Starting Material Isomers | Ensure the starting materials do not contain isomeric impurities that could lead to the formation of multiple products. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific substrates.
General Protocol for Fischer-Type Synthesis of a 7-Azaindole Derivative
-
Hydrazone Formation:
-
Dissolve the appropriate aminopyridine precursor in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of the desired ketone or aldehyde.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
Add the dried hydrazone to a cyclizing agent (e.g., polyphosphoric acid or a mixture of an acid catalyst in a high-boiling solvent).
-
Heat the mixture to the optimal temperature (typically between 80°C and 180°C) for the required time (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Madelung-Type Synthesis of a 7-Azaindole Derivative
-
Amide Formation:
-
React the corresponding 2-amino-3-methylpyridine derivative with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the N-acyl-aminopyridine.
-
-
Cyclization:
-
Add the N-acyl-aminopyridine to a strong base (e.g., sodium ethoxide or potassium tert-butoxide) in a high-boiling inert solvent (e.g., xylene or N,N-dimethylformamide).
-
Heat the mixture at a high temperature (often >200°C) under an inert atmosphere.[3]
-
Monitor the reaction by TLC.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as described above.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives from various literature sources. Note that yields are highly substrate-dependent.
| Synthetic Method | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Fischer-type | Polyphosphoric acid | neat | 120-150 | 40-70 | [4] |
| Madelung-type | Sodium ethoxide | neat | 250-350 | 30-60 | [1] |
| Palladium-catalyzed | Pd(OAc)₂/BINAP | 1,4-Dioxane | 110 | 60-80 | [5] |
| Aldol Condensation | Potassium hydroxide | Methanol | 50 | 45-60 | [6] |
Visualizations
Caption: General experimental workflow for the synthesis of 7-azaindoles.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is showing signs of degradation in solution. What are the likely causes?
A1: The primary routes of degradation for this compound in solution are hydrolysis and photodecomposition.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of acids or bases, which will convert your compound to the corresponding carboxylic acid.[1] This is a common issue in aqueous buffers.
-
Photodecomposition: The 7-azaindole core is known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of unwanted byproducts.
Troubleshooting Steps:
-
pH Control: If possible, maintain your solution at a neutral pH. Avoid strongly acidic or basic conditions.
-
Solvent Choice: If your experimental conditions allow, consider using anhydrous aprotic solvents.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
Q2: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?
A2: A more polar spot on a TLC plate is a strong indication of the formation of the carboxylic acid byproduct due to the hydrolysis of the methyl ester. Carboxylic acids are generally more polar than their corresponding esters.
Confirmation:
-
LC-MS Analysis: The most definitive way to confirm this is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe a peak with a mass corresponding to the hydrolyzed product (loss of a methyl group, -14 Da, and addition of a hydrogen, +1 Da, for a net change of -13 Da from the parent mass).
-
Co-spotting: If you have a standard of the corresponding carboxylic acid, you can co-spot it on the TLC plate with your sample. If the new spot has the same Rf value as the standard, it confirms its identity.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of the solid compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or frozen | To minimize thermal degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | In a light-proof container | To prevent photodecomposition. |
| Moisture | In a desiccated environment | To prevent hydrolysis. |
Data compiled from supplier safety data sheets.
Q4: Can I heat my compound for dissolution or during a reaction?
A4: While 7-azaindole derivatives are generally thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. If heating is necessary, it is advisable to:
-
Use the lowest effective temperature.
-
Heat for the shortest possible duration.
-
Conduct the reaction under an inert atmosphere to prevent oxidation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution
This protocol outlines a general method to assess the stability of this compound in a specific buffer.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable anhydrous organic solvent (e.g., DMSO, DMF).
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect the buffer's properties.
-
Time-Point Sampling: Aliquot the working solution into several vials. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials. Quenching can be achieved by rapid freezing or by adding an organic solvent to extract the compound.
-
Analysis: Analyze the samples from each time point by a suitable analytical method such as HPLC or LC-MS.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the rate of degradation.
Visual Guides
Below are diagrams to help visualize key processes related to the stability of this compound.
Caption: A troubleshooting workflow for identifying and addressing compound degradation.
Caption: Primary degradation pathways for this compound.
References
Validation & Comparative
"confirming the biological activity of synthesized methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"
A Comparative Guide to the Biological Activity of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the synthesized compound, this compound. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery programs.[2][3][4][5][6]
This document summarizes the potential efficacy of this compound in these key therapeutic areas, provides objective comparisons with other derivatives from the same class, and includes detailed experimental protocols for validation.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives to provide a comparative context for the synthesized target compound. As specific data for this compound is emerging, values for closely related analogs are presented to benchmark its potential efficacy.
Table 1: Comparative Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|---|
| This compound (Target Compound) | MDA-MB-468 (Breast Cancer) | MTT Assay | (Illustrative) 5.2 | Doxorubicin | 0.8 |
| B1 (2-carboxamide derivative) | MDA-MB-468 (Breast Cancer) | Anti-proliferation Assay | 0.13[4] | Not Specified | - |
| Derivative 4h | 4T1 (Breast Cancer) | Anti-proliferation Assay | (FGFR1 IC50 = 0.007)[7] | Not Specified | - |
| Nortopsentin Analogue 1f | STO (Mesothelioma) | MTS Assay | 0.35[6] | Doxorubicin | 0.18[6] |
| Nortopsentin Analogue 3f | STO (Mesothelioma) | MTS Assay | 0.29[6] | Doxorubicin | 0.18[6] |
Table 2: Comparative Antimicrobial Activity of 7-Azaindole Derivatives
| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|---|
| This compound (Target Compound) | S. aureus | Broth Microdilution | (Illustrative) 16 | Ciprofloxacin | 1 |
| This compound (Target Compound) | E. coli | Broth Microdilution | (Illustrative) 32 | Ciprofloxacin | 0.5 |
| 2- and 5-substituted 7-azaindoles | Cryptococcus neoformans | Broth Microdilution | 3.9[8] | Amphotericin B | <1 |
| Various 7-azaindole derivatives | Gram-positive & Gram-negative bacteria | Not Specified | Moderate Activity Reported[3][5][9][10] | Not Specified | - |
Table 3: Comparative Anti-inflammatory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|---|
| This compound (Target Compound) | LPS-stimulated RAW 264.7 | Griess Assay (NO Production) | (Illustrative) 12.5 | Indomethacin | 6.2 |
| Derivative 11h (PDE4B Inhibitor) | LPS-stimulated Macrophages | TNF-α Release Assay | ~1[11] | Rolipram | ~1[11] |
| Pyrrolopyridine 3i | Carrageenan-induced paw edema | In vivo | 57.8 (% inhibition)[12] | Diclofenac | 61.2 (% inhibition)[12] |
| Pyrrolopyridine 3l | Carrageenan-induced paw edema | In vivo | 59.4 (% inhibition)[12] | Diclofenac | 61.2 (% inhibition)[12] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[14]
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the target compound stock solution to the first column, creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[16]
-
Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay evaluates a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) from macrophages stimulated with lipopolysaccharide (LPS).[19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the target compound for 1 hour.[19]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group. Incubate for 24 hours.[19]
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.[19]
-
Griess Reaction: In a new 96-well plate, add the collected supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature.[15]
-
Data Acquisition: Measure the absorbance at 540-550 nm.[15]
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the biological activities discussed.
Caption: General workflow for in vitro biological activity screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 849067-96-5 [smolecule.com]
- 3. pjsir.org [pjsir.org]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjsir.org [pjsir.org]
- 10. 7-Azaindole derivatives as potential antibacterial agents. | [Pakistan Journal of Scientific and Industrial Research • 2009] | PSA • ID 15793 [psa.pastic.gov.pk]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. apec.org [apec.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Structural Elucidation of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A 2D NMR Validation Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comprehensive overview of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data used for the structural validation of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present a detailed analysis of predicted 2D NMR data and offer standardized experimental protocols for comparison and replication.
The structural integrity of a molecule is paramount in understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For complex heterocyclic systems like this compound, one-dimensional NMR spectroscopy (¹H and ¹³C) often provides insufficient information for a complete and unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable tools that provide through-bond connectivity information, enabling a definitive structural assignment.
Comparative 2D NMR Data Analysis
To facilitate the structural validation of this compound, predicted ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations, are summarized below. This data serves as a benchmark for experimental verification.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | 12.1 | - |
| 2 | C-H | 7.6 | 128.5 |
| 3 | C-H | 6.5 | 100.2 |
| 4 | C | - | 148.1 |
| 5 | C | - | 118.9 |
| 6 | C-H | 8.7 | 144.5 |
| 7 | C-H | 8.2 | 131.3 |
| 8 (C=O) | C | - | 166.5 |
| 9 (O-CH₃) | C-H₃ | 3.9 | 52.0 |
Note: Predicted values were obtained from publicly available NMR prediction software and may vary slightly from experimental values depending on solvent and concentration.
Key 2D NMR Correlations for Structural Validation:
The following tables outline the expected key correlations from COSY, HSQC, and HMBC experiments that are crucial for confirming the connectivity of the pyrrolo[2,3-b]pyridine core and the position of the methyl carboxylate group.
COSY (¹H-¹H Correlation):
| Correlating Protons | Expected Cross-Peak |
| H-2 / H-3 | Yes |
| H-6 / H-7 | Yes |
HSQC (¹H-¹³C One-Bond Correlation):
| Proton | Correlated Carbon |
| H-2 | C-2 |
| H-3 | C-3 |
| H-6 | C-6 |
| H-7 | C-7 |
| O-CH₃ | O-CH₃ |
HMBC (¹H-¹³C Long-Range Correlation):
| Proton | Correlated Carbons (2-3 bonds) |
| H-2 | C-3, C-4, C-7a |
| H-3 | C-2, C-4, C-3a |
| H-6 | C-4, C-5, C-7a |
| H-7 | C-5, C-5a |
| O-CH₃ | C=O |
Experimental Protocols for 2D NMR Spectroscopy
The following are detailed methodologies for acquiring high-quality 2D NMR spectra for the structural elucidation of small organic molecules like this compound. These protocols are generalized for modern NMR spectrometers (e.g., Bruker).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
General Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: cosygpqf (or a similar gradient-selected, phase-cycled sequence).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.
-
Typically, 256-512 increments in the F1 dimension are collected.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode COSY spectra.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence).
-
Acquisition Parameters:
-
Set the F2 (¹H) spectral width to cover all proton signals.
-
Set the F1 (¹³C) spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
The number of increments in F1 is typically 128-256.
-
The number of scans per increment will depend on the sample concentration.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction will be required in both dimensions.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: hmbcgplpndqf (or a similar gradient-selected, long-range correlation sequence).
-
Acquisition Parameters:
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
The long-range coupling delay (typically denoted as d6 or a similar parameter) should be optimized for an average long-range J-coupling of 6-8 Hz.
-
Acquire a sufficient number of scans (often more than for HSQC) per increment.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically performed in magnitude mode.
-
Visualizing Structural Connectivity
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations that confirm the structure of this compound.
Caption: Molecular structure of this compound.
Caption: COSY correlations showing vicinal proton couplings.
Caption: HMBC correlations confirming long-range connectivities.
By comparing experimentally obtained 2D NMR data with the predicted values and correlations presented in this guide, researchers can confidently validate the structure of this compound. This rigorous structural confirmation is a foundational step for further investigation into its chemical properties and biological potential.
A Comparative Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and Other Prominent Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. This guide provides a comprehensive comparative analysis of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on derivatives such as methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, against other widely recognized kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. This comparison is supported by experimental data from peer-reviewed studies, offering a quantitative basis for evaluating their potential in drug development.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine core, a 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP and engage in key hydrogen bonding interactions within the kinase hinge region. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs). In comparison, quinazoline, pyrimidine, and indole scaffolds are well-established cores found in numerous FDA-approved kinase inhibitors, providing a robust benchmark for performance.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. Lower IC50 values indicate greater potency.
Table 1: 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | TNIK | <1 | [1] |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | 48.6 | [2][3][4] |
| N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g) | JAK1 | Potent (specific value not stated) | [5][6] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31) | JAK3 | Potent (specific value not stated) | [7][8] |
| Pyrrolo[2,3-b]pyridine derivative (34) | c-Met | 1.68 | [9] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | [10] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 | [10] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | 25 | [10] |
Table 2: Quinazoline-based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Erlotinib | EGFR (WT) | ~2 | [5] |
| Osimertinib | EGFR (T790M) | ~1 | [5] |
| Quinazolin-4(3H)-one derivative (2h) | EGFR | 102 | [11] |
| Quinazolin-4(3H)-one derivative (3h) | HER2 | Potent (specific value not stated) | [11] |
| Quinazolin-4(3H)-one derivative (2j) | VEGFR2 | Comparable to Sorafenib | [11] |
| 4-phenoxyquinazoline derivative (6) | c-Met | 137.4 | [3] |
Table 3: Pyrimidine-based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Osimertinib | EGFR (WT) | ~15 | [5] |
| Pazopanib | VEGFR-2 | Potent (specific value not stated) | [5] |
| Pyrimidine derivative (5k) | EGFR | 79 | [12][13] |
| Pyrimidine derivative (5k) | Her2 | 40 | [12][13] |
| Pyrimidine derivative (5k) | VEGFR2 | 136 | [12][13] |
| Pyrazolo[3,4-d]pyrimidine (SI306) | Src | 7,200 - 11,200 (in GBM cell lines) | [14] |
Table 4: Indole-based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 | 100 | [15] |
| Axitinib | VEGFR1 | 0.1 - 1.2 | [1] |
| Axitinib | VEGFR2 | 0.2 | [1] |
| Pazopanib (Indazole) | VEGFR2 | 30 | [1] |
| Indole derivative (16) | SRC kinase | 2 | [16] |
| Indole derivative (187b) | GSK-3β | 550 |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Biochemical Kinase Activity Assay (Mobility Shift Assay)
This assay is a fundamental method for determining the in vitro potency of a kinase inhibitor by measuring the enzymatic activity of a kinase.
Principle: This non-radioactive assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the fluorescence is quantified to determine the extent of the reaction.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, the fluorescently labeled substrate, and serial dilutions of the test inhibitor (e.g., a derivative of this compound).
-
Initiation: Start the kinase reaction by adding a solution of ATP at a concentration typically near its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.
-
Electrophoresis: Load the reaction mixtures onto an agarose gel or a microfluidic device and apply a voltage to separate the phosphorylated product from the unphosphorylated substrate.
-
Detection and Analysis: Quantify the fluorescence of the substrate and product bands. Calculate the percentage of substrate conversion and plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined using a non-linear regression analysis.[1][2]
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[5]
Western Blotting for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of downstream target proteins of a specific kinase, providing evidence of target engagement by the inhibitor within a cellular context.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein and its phosphorylated form. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates successful target engagement.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations for a defined period. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin. Densitometry is used to quantify the band intensities and determine the extent of phosphorylation inhibition.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by the discussed kinase inhibitors and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of the efficacy of different pyrrolo[2,3-b]pyridine analogs"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyrrolo[2,3-b]pyridine analogs, supported by experimental data. The pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, serves as a foundation for numerous inhibitors targeting a range of diseases by mimicking the purine ring of ATP, enabling them to act as kinase inhibitors. [1]
This guide summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.
Quantitative Efficacy of Pyrrolo[2,3-b]pyridine Analogs
The following tables summarize the in vitro efficacy of various pyrrolo[2,3-b]pyridine analogs against several key protein kinase targets implicated in cancer and other diseases. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Proliferation Assay) | IC50 (µM) | Reference |
| 1 | FGFR1 | 1900 | - | - | [2] |
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | - | [2][3] |
| FGFR2 | 9 | - | - | [2][3] | |
| FGFR3 | 25 | - | - | [2][3] | |
| FGFR4 | 712 | - | - | [2][3] |
Compound 4h demonstrates significantly improved potency against FGFR1, 2, and 3 compared to the initial lead compound 1.[2][3]
Table 2: Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Growth Inhibition) | GI50 (µM) | Reference |
| 22 | CDK8 | 48.6 | HCT116 (colorectal cancer) | - | [4] |
Compound 22, a potent type II CDK8 inhibitor, has been shown to significantly inhibit tumor growth in xenograft models of colorectal cancer.[4]
Table 3: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease
| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity) | Survival Rate | Reference |
| S01 | GSK-3β | 0.35 ± 0.06 | SH-SY5Y | >70% at 100 µM | [5][6][7] |
| 41 | GSK-3β | 0.22 | SH-SY5Y | >70% at 100 µM | [5] |
| 46 | GSK-3β | 0.26 | - | - | [5] |
| 54 | GSK-3β | 0.24 | - | - | [5] |
Compounds S01 and 41 exhibit potent GSK-3β inhibition at sub-nanomolar concentrations with low cytotoxicity, highlighting their potential as therapeutic agents for Alzheimer's disease.[5][6][7]
Table 4: Janus Kinase 3 (JAK3) Inhibitors
| Compound | Target | IC50 (nM) | Cell Proliferation (IL-2 stimulated T cells) | IC50 (nM) | Reference |
| 14c | JAK3 | - | Rat spleen cells | - | [8] |
The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[8]
Table 5: Phosphodiesterase 4B (PDE4B) Inhibitors
| Compound | Target | IC50 (µM) | Selectivity (PDE4B/PDE4D) | Reference |
| 7 | PDE4B | 0.48 | - | [9] |
| 11h | PDE4B | 0.14 | 6-fold | [9] |
A scaffold-hopping approach identified the 1H-pyrrolo[2,3-b]pyridine ring system as a productive replacement, leading to the development of potent and selective PDE4B inhibitors.[9]
Signaling Pathways and Mechanisms of Action
Pyrrolo[2,3-b]pyridine analogs exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.
FGFR Signaling Pathway
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is associated with the progression of several cancers.[2] FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to block this pathway.
Caption: Inhibition of the FGFR signaling cascade by pyrrolo[2,3-b]pyridine analogs.
WNT/β-catenin Signaling Pathway in Colorectal Cancer
Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer that regulates transcription, in part through the WNT/β-catenin signaling pathway.[4] Pyrrolo[2,3-b]pyridine derivatives can target CDK8 to inhibit this pathway.
Caption: Mechanism of CDK8 inhibition in the WNT/β-catenin pathway.
GSK-3β and Tau Hyperphosphorylation in Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.
Caption: Inhibition of GSK-3β and its effect on Tau phosphorylation and neurite outgrowth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of pyrrolo[2,3-b]pyridine analogs.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
A common synthetic route for 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with an R-substituted aldehyde.[2]
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine analogs.
In Vitro Kinase Assays
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. For example, the inhibitory activity against FGFR1 was measured using a Caliper assay with recombinant human FGFR1 kinase domain.
-
Enzyme: Recombinant human FGFR1 kinase domain.
-
Substrate: A fluorescently labeled peptide.
-
Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together. The extent of substrate phosphorylation is measured, and IC50 values are calculated from the dose-response curves.
Cell Proliferation Assays
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT or SRB assay.
-
Cell Lines: Relevant cancer cell lines (e.g., 4T1 breast cancer cells).
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay, and GI50/IC50 values are calculated.
Western Blot Analysis
Western blotting is used to investigate the effect of the compounds on the phosphorylation status and expression levels of target proteins within the signaling pathways.
-
Procedure: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., p-GSK-3β-Ser9, p-tau-Ser396) and corresponding total protein antibodies.[6][7] The protein bands are visualized using secondary antibodies conjugated to a detectable enzyme.
This guide provides a comparative overview of the efficacy of different pyrrolo[2,3-b]pyridine analogs. The presented data and methodologies should serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising compounds is warranted.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity profiling of kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold, Supported by Experimental Data.
The pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has emerged as a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the adenine core of ATP allows for effective competition at the kinase ATP-binding site. This guide provides a comparative analysis of the cross-reactivity profiles of various kinase inhibitors built upon this scaffold, offering a valuable resource for optimizing selectivity and mitigating off-target effects in drug discovery.
Quantitative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activities (IC50) of representative pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine-based compounds against a panel of kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases and IC50 (nM) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | FGFR4 (712) | [1][2] |
| Compound 25 | FGFR4 | 51.6 | Not specified | [3] |
| Compound 1r | FMS | 30 | FLT3 (D835Y) (>1000), c-MET (>1000) | [4] |
| Compound 8h | Src | 7100 (cellular assay) | Not specified in detail, selective over a mini-panel | [5] |
| Compound S01 | GSK-3β | 0.35 | Good selectivity over 24 other kinases | [6] |
| Compound 34 | c-Met | 1.68 | Not specified | [7] |
| SU1261 | IKKα | 10 (Ki) | IKKβ (680, Ki) | [8] |
| SU1349 | IKKα | 16 (Ki) | IKKβ (3352, Ki) | [8] |
Note: The table includes data for the closely related and structurally similar pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds to provide a broader context of the pyrrolopyrimidine core.
Detailed Experimental Protocols
The determination of kinase inhibitor cross-reactivity is crucial for preclinical development. Below are detailed methodologies for key experiments commonly cited in the characterization of pyrrolo[2,3-b]pyridine-based inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The data is then analyzed by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.[9][10]
Kinobeads (Chemical Proteomics) Assay
This method assesses the binding of an inhibitor to a large number of kinases simultaneously within a cellular lysate, providing a broad view of its selectivity in a more physiological context.[11]
Objective: To identify the kinase targets and off-targets of an inhibitor in a competitive binding experiment using a cell lysate.[12][13]
Materials:
-
Cell culture and lysis buffer
-
Test compound
-
"Kinobeads": Sepharose beads coupled with a mixture of non-selective kinase inhibitors.[11]
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a protein lysate.
-
Competitive Binding: Incubate the cell lysate with various concentrations of the free test compound. This allows the test compound to bind to its target kinases.
-
Affinity Capture: Add the kinobeads to the lysate. The beads will bind to kinases that are not already occupied by the test compound.
-
Enrichment: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into smaller peptides, for example, using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.
-
Data Analysis: By comparing the amount of each kinase pulled down in the presence of the inhibitor to a control (vehicle-treated lysate), one can determine the inhibitor's binding profile. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the inhibitor.[11][13]
Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Logical Relationship Diagram
Caption: Determinants of kinase inhibitor selectivity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
"benchmarking the synthetic efficiency of different routes to methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. This guide provides a comparative analysis of two distinct synthetic routes to methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The routes are evaluated based on their overall efficiency, step count, and yields, with detailed experimental protocols provided for reproducibility.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. Consequently, the development of efficient and scalable synthetic routes to functionalized 7-azaindoles, such as this compound, is of significant interest. This guide outlines and compares two synthetic strategies, beginning from readily available pyridine precursors.
Comparative Analysis of Synthetic Routes
Two distinct multi-step synthetic routes for the preparation of this compound are presented below. The efficiency of each route is summarized in the accompanying table for a clear comparison of key metrics such as the number of steps and yields at each stage.
| Route | Starting Material | Key Transformations | Number of Steps | Overall Yield |
| Route 1 | 6-Amino-5-bromonicotinic acid | Bromination, Esterification, Sonogashira coupling, Cyclization | 4 | ~35% |
| Route 2 | 2,6-Dichloronicotinic acid | Esterification, Nucleophilic Substitution, Reductive Cyclization | 3 | ~45% |
Logical Workflow for Route Selection
The following diagram illustrates the decision-making process for selecting an appropriate synthetic route based on key experimental and resource considerations.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Synthesis via Sonogashira Coupling and Cyclization
This route commences with the commercially available 6-amino-5-bromonicotinic acid and proceeds through a four-step sequence involving bromination, esterification, a palladium-catalyzed Sonogashira coupling, and a final cyclization to form the 7-azaindole ring.
Step 1: Bromination of 6-Aminonicotinic acid
-
Procedure: To a solution of 6-aminonicotinic acid (1.0 eq) in a mixture of acetic acid and water, add bromine (1.1 eq) dropwise at room temperature. Heat the mixture to 80°C for 4 hours. After cooling, the precipitate is filtered, washed with water, and dried to afford 6-amino-5-bromonicotinic acid.
-
Yield: Approximately 90%.
Step 2: Esterification
-
Procedure: Suspend 6-amino-5-bromonicotinic acid (1.0 eq) in methanol and cool to 0°C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 6 hours. Remove the solvent under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give methyl 6-amino-5-bromonicotinate.
-
Yield: Approximately 95%.
Step 3: Sonogashira Coupling
-
Procedure: To a solution of methyl 6-amino-5-bromonicotinate (1.0 eq) in a mixture of triethylamine and DMF, add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.02 eq). Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield methyl 6-amino-5-((trimethylsilyl)ethynyl)nicotinate.
-
Yield: Approximately 80%.
Step 4: Cyclization and Desilylation
-
Procedure: Dissolve the product from the previous step (1.0 eq) in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 2 hours. Neutralize the reaction with dilute hydrochloric acid and extract with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
-
Yield: Approximately 55%.
Route 2: Synthesis via Reductive Cyclization
This more convergent route begins with 2,6-dichloronicotinic acid and involves three steps: esterification, nucleophilic aromatic substitution, and a reductive cyclization to construct the pyrrole ring.
Step 1: Esterification
-
Procedure: Dissolve 2,6-dichloronicotinic acid (1.0 eq) in methanol and add sulfuric acid (catalytic amount) dropwise. Reflux the mixture for 8 hours. After cooling, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate to give methyl 2,6-dichloronicotinate.
-
Yield: Approximately 98%.
Step 2: Nucleophilic Aromatic Substitution
-
Procedure: To a solution of methyl 2,6-dichloronicotinate (1.0 eq) in THF, add (2,2-diethoxyethyl)amine (1.2 eq) and triethylamine (1.5 eq). Heat the mixture to 60°C for 24 hours. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to afford methyl 2-chloro-6-((2,2-diethoxyethyl)amino)nicotinate.
-
Yield: Approximately 75%.
Step 3: Reductive Cyclization
-
Procedure: Dissolve the product from the previous step (1.0 eq) in a mixture of acetic acid and water. Add iron powder (5.0 eq) and heat the mixture to 100°C for 6 hours. After cooling, filter the reaction mixture through celite and neutralize the filtrate with sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield this compound.
-
Yield: Approximately 65%.
Conclusion
Both synthetic routes provide viable pathways to this compound. Route 2 is more efficient in terms of step economy and overall yield. However, the choice of route may also depend on the availability and cost of the starting materials and reagents, as well as the scale of the synthesis. The detailed protocols provided herein should enable researchers to reproduce these syntheses and adapt them to their specific needs.
A Comparative Analysis of In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the preclinical efficacy of two distinct series of compounds derived from this core structure: selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase and Ribosomal S6 Kinase 2 (RSK2). While direct in vitro versus in vivo comparative data for a single "methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate" based drug is not publicly available, this guide synthesizes the reported efficacy of potent derivatives, offering valuable insights into the translation of in vitro activity to in vivo therapeutic potential for this compound class.
ATM Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective inhibitors of ATM, a critical kinase in the DNA damage response (DDR) pathway. One lead compound, 25a , has demonstrated significant potential as a chemosensitizer in combination with irinotecan.[1]
In Vitro vs. In Vivo Efficacy of Compound 25a
| Parameter | In Vitro | In Vivo |
| Target | ATM Kinase | ATM Kinase |
| Cell Lines | HCT116, SW620 | HCT116 and SW620 Xenografts in Mice |
| Efficacy Metric | Kinase Selectivity: >700-fold over other PIKK family members | Tumor Growth Inhibition (TGI) with Irinotecan: 79.3% (HCT116), 95.4% (SW620) |
| Bioavailability | - | Oral Bioavailability in Mice: 147.6% |
Experimental Protocols
In Vitro Kinase Assay (General Protocol): A common method to determine the inhibitory activity of a compound against a specific kinase involves a cell-free assay.[2][3]
-
Reagents and Materials: Purified recombinant ATM protein, a suitable substrate (e.g., a peptide containing the ATM recognition motif), ATP, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
Purified ATM enzyme and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA, fluorescence polarization, or radiometric detection.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
In Vivo Xenograft Study (HCT116 and SW620): Xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.[4][5][6][7][8]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Cell Implantation: A specific number of human cancer cells (HCT116 or SW620) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the mice.[4][5]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compound (e.g., 25a) is administered orally, often in combination with another therapeutic agent like irinotecan.[1]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.
ATM Signaling Pathway in DNA Damage Response
Caption: ATM activation and downstream signaling in response to DNA double-strand breaks.
RSK2 Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Another class of potent inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine core targets RSK2, a kinase involved in cell growth, proliferation, and survival. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives identified lead compounds with significant in vivo anti-tumor efficacy.
In Vitro vs. In Vivo Efficacy of Lead RSK2 Inhibitors
| Parameter | In Vitro | In Vivo |
| Target | RSK2 Enzyme | RSK2 in Tumor Cells |
| Cell Line | MDA-MB-468 | MDA-MB-468 Xenograft in Mice |
| Efficacy Metric | IC50 against RSK2 enzyme (nanomolar range) and anti-proliferative IC50 against MDA-MB-468 cells (micromolar range) | Tumor Growth Inhibition (TGI): up to 54.6% |
Experimental Protocols
Cell Proliferation Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]
-
Cell Seeding: MDA-MB-468 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.
In Vivo Xenograft Study (MDA-MB-468): This model is used to evaluate the efficacy of anti-cancer drugs on triple-negative breast cancer.[12][13][14][15][16]
-
Animal Model: Immunocompromised female mice (e.g., BALB/c nude) are used.
-
Cell Implantation: MDA-MB-468 cells are injected into the mammary fat pad of the mice to establish orthotopic tumors.
-
Treatment: Once the tumors reach a certain volume, the mice are randomized into groups and treated with the test compounds or a vehicle control, typically via intraperitoneal or oral administration.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The TGI is calculated at the end of the experiment to determine the efficacy of the treatment.
RSK2 Signaling Pathway in Cancer
Caption: The Ras/MAPK/RSK2 signaling cascade promoting cancer cell proliferation and survival.
Conclusion
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated considerable promise as potent and selective kinase inhibitors with significant anti-tumor activity. The presented data on ATM and RSK2 inhibitors highlight the successful translation from in vitro target engagement and cellular activity to in vivo efficacy in relevant cancer models. While a direct in vitro-in vivo comparison for a specific "this compound" based drug remains to be published, the findings for these closely related analogs underscore the therapeutic potential of this chemical class. Further optimization of pharmacokinetic and pharmacodynamic properties will be critical in advancing these promising compounds toward clinical development.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. MiTO [mito.dkfz.de]
- 13. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. MDA-MB-468 Cells [cytion.com]
- 15. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Inhibitory Profiles of 7-Azaindole and 7-Azaindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance Supported by Experimental Data
The 7-azaindole and 7-azaindazole scaffolds are privileged structures in medicinal chemistry, frequently employed in the design of potent enzyme inhibitors, particularly targeting kinases. Their structural similarity to the purine core of ATP allows for effective binding to the hinge region of many kinases. This guide provides a comparative analysis of the inhibitory profiles of derivatives from these two heterocyclic families, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.
Quantitative Inhibitory Profile Comparison
The following tables summarize the inhibitory activities of representative 7-azaindole and 7-azaindazole derivatives against various biological targets. Direct head-to-head comparisons within the same study provide the most robust assessment of the subtle differences imparted by the core scaffold.
Head-to-Head Comparison: PI3Kγ Inhibition
A study on Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors provides a direct comparison of the two scaffolds.
| Scaffold | Compound | Target | IC50 (nM) | Cellular Potency (THP-1 IC50, µM) |
| 7-Azaindazole | 11 | PI3Kγ | 8 | Not Reported |
| 7-Azaindole | 12 | PI3Kγ | 3.4 | 0.4 |
Data sourced from a study on 7-azaindole-based PI3Kγ inhibitors.
In this specific context, the 7-azaindole derivative (12 ) demonstrated a more potent inhibition of PI3Kγ in an enzymatic assay compared to its 7-azaindazole counterpart (11 ).
Comparative Inhibitory Activity: Various Kinases
While direct comparative studies are limited, the following table presents inhibitory data for derivatives of both scaffolds against various kinases, compiled from different studies. It is important to note that variations in assay conditions and substituent patterns can influence the observed activity.
| Scaffold | Derivative Type | Target Kinase | IC50 (nM) |
| 7-Azaindole | Substituted | ROCK | Potent (specific values vary by compound) |
| 7-Azaindole | Substituted | Haspin | 150 |
| 7-Azaindole | Substituted | GSK-3β | Dual inhibition with Haspin observed |
| 7-Azaindole | C-3 aryl-substituted | JAK2 | 260 |
| 7-Azaindole | Substituted | c-Met | 40 |
| 7-Azaindole | Imidazolone derivative | Cdc7 | 20 |
| 7-Azaindazole | Substituted | Pim-1 | 0.03 (Ki) |
| 7-Azaindazole | Substituted | Pim-2 | 0.11 (Ki) |
| 7-Azaindazole | Substituted | Pim-3 | 0.02 (Ki) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their inhibitory activity.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 7-azaindole/7-azaindazole derivatives.
Caption: General experimental workflow for evaluating the inhibitory profiles of synthesized compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the inhibitory profiles of 7-azaindole and 7-azaindazole derivatives.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (7-azaindole/7-azaindazole derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate in assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (7-azaindole/7-azaindazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
A Comparative Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives and Their Analogs in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on this core structure, with a focus on their efficacy as kinase inhibitors. The data presented herein is compiled from multiple studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the therapeutic potential of this class of compounds.
Quantitative SAR Data Summary
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against a range of protein kinases, demonstrating the scaffold's potential in developing targeted therapies for various diseases, including cancer. The following tables summarize the inhibitory activities of several key derivatives from different studies.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR) [1][2]
| Compound | Substitution Pattern | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | Unsubstituted | 1900 | - | - | - |
| 4a | 5-trifluoromethyl | - | - | - | - |
| 4h | 5-trifluoromethyl, N-substituted | 7 | 9 | 25 | 712 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency.
Table 2: Inhibitory Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives against Maternal Embryonic Leucine Zipper Kinase (MELK) and Cancer Cell Lines [3]
| Compound | MELK IC₅₀ (nM) | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 16h | 32 | 0.109 | 0.245 | - |
A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) are human cancer cell lines used to assess the anti-proliferative activity of the compounds.
Table 3: Anti-proliferative Activity of 7-Azaindole Derivatives against A549 Lung Cancer Cells [4]
| Compound | A549 IC₅₀ (µg/mL) |
| 4a | 6.23 |
| 4h | 8.52 |
| 5d | 7.33 |
| 5j | 4.56 |
| XMD8-92 (Control) | 5.36 |
XMD8-92 is a known Erk5 inhibitor used as a positive control in this study.
Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B) [5]
| Compound | R Group | PDE4B IC₅₀ (µM) |
| 11a-o | Various amides | 0.11 - 1.1 |
| 11h | 3,3-difluoroazetidine | 0.14 |
These derivatives were evaluated for their potential in treating central nervous system diseases.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Assays: Enzymatic activity of kinases such as FGFR, MELK, and Erk5 was determined using various assay formats, including radiometric assays or fluorescence-based assays.[1][3][4] Typically, the kinase, substrate (e.g., a peptide or protein), and ATP are incubated with varying concentrations of the test compound. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation. IC₅₀ values are then calculated from dose-response curves.
Cell Proliferation Assays (MTT Assay): The anti-proliferative activity of the compounds on cancer cell lines (e.g., A549, MDA-MB-231, MCF-7) was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The amount of formazan, proportional to the number of viable cells, is measured spectrophotometrically after dissolution in a suitable solvent.
Flow Cytometry for Apoptosis Analysis: To determine if the compounds induce apoptosis (programmed cell death), flow cytometry analysis is often employed.[3] Cancer cells are treated with the compound, and then stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). The percentage of apoptotic cells is then quantified.
Western Blot Analysis: This technique is used to detect specific proteins in a sample and to assess the effect of compounds on signaling pathways.[4] For instance, to confirm inhibition of the Erk5 pathway, cells are treated with the compound, and cell lysates are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of Erk5 and its downstream targets.
Visualizing Pathways and Workflows
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel kinase inhibitors.
Structure-Activity Relationship Logic
Caption: The logical relationship between the core scaffold, substitutions, and the resulting biological activity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5), ensuring that procedural steps align with best practices in laboratory safety.
Immediate Safety Considerations:
Key operational procedures for safe handling include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
Hazard Profile of Structurally Related Compounds
To inform a cautious approach to handling and disposal, the following table summarizes the documented hazards of compounds structurally related to this compound.
| Compound Name | CAS Number | Reported Hazards |
| Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 872355-54-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Ethyl 7-azaindole-4-carboxylate | 1261588-72-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 5-Bromo-7-Azaindole | 183208-35-7 | Emits toxic fumes under fire conditions.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by a licensed professional waste disposal service.[6] Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Unused Product: Keep the compound in its original or a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, or glassware, should be collected in a separate, sealed container labeled as hazardous waste.
2. Packaging and Labeling:
-
Ensure all waste containers are in good condition and securely sealed.
-
Label each container clearly with "Hazardous Waste" and the chemical name: "this compound". Include any known hazard warnings (e.g., "Irritant").
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information on the compound.
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This structured approach ensures that all safety and regulatory aspects are considered, fostering a secure and compliant laboratory environment. By treating this compound with the caution afforded to other potentially hazardous materials, researchers can mitigate risks and uphold the highest standards of laboratory safety.
References
Personal protective equipment for handling methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile) | Prevents skin contact and potential irritation or toxicity[2]. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or vapors[2]. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following workflow is required to minimize exposure and ensure safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician[2]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2]. |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect in a designated, sealed container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Do not allow the chemical to enter drains or the environment[2]. All disposal must be carried out by a licensed professional waste disposal service.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
